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  • Product: 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
  • CAS: 247062-03-9

Core Science & Biosynthesis

Foundational

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride CAS 2127390-55-8

The Definitive Technical Guide to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride in Targeted Protease Inhibitor Design Executive Summary (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS 2127390-55-8) i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride in Targeted Protease Inhibitor Design

Executive Summary

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS 2127390-55-8) is a highly specialized chiral building block central to the development of covalent, reversible protease inhibitors. Functioning as a stable precursor to a potent α-ketoamide warhead, this molecule provides the critical structural scaffold required to target cysteine and serine proteases. It is most notably utilized in the synthesis of inhibitors for the calpain family (CAPN1, CAPN2, CAPN9) and High-temperature requirement A serine peptidase 1 (HTRA1) [1][3]. This whitepaper details the structural logic, mechanistic pathways, and highly optimized synthetic protocols required to leverage this compound in advanced drug discovery.

Structural Logic and Physicochemical Profiling

The architecture of 3-amino-2-hydroxy-4-phenylbutanamide is not arbitrary; it is a meticulously designed transition-state isostere.

  • The Phenylalanine Mimic: The benzyl side chain (4-phenyl group) mimics the P1 residue of natural peptide substrates, providing excellent steric and hydrophobic complementarity to the S1 pocket of target proteases[1].

  • The α-Hydroxy Amide Core: The secondary alcohol serves as a stable, shelf-ready precursor. Upon strategic oxidation during the final stages of synthesis, it converts into an α-ketoamide. This electrophilic moiety acts as the active warhead, undergoing nucleophilic attack by the catalytic cysteine (in calpains) or serine (in HTRA1) to form a reversible hemithioacetal or hemiacetal complex [2].

  • Hydrochloride Salt Form: The compound is isolated as an HCl salt to prevent auto-degradation and inter-molecular side reactions of the free amine, ensuring long-term stability and precise stoichiometric control during synthesis [4].

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
CAS Number 2127390-55-8
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
Stereochemistry (2S, 3R) - Critical for optimal active-site binding
Physical State White to off-white crystalline solid

Mechanistic Pathway: Precursor to Active Warhead

The transformation of the α-hydroxy amide into an α-ketoamide is the defining step in activating the inhibitor. The oxidation must be highly controlled to prevent epimerization of the adjacent chiral centers. Once oxidized, the α-ketoamide exhibits a highly tuned electrophilicity—reactive enough to trap the target protease, but stable enough to avoid indiscriminate off-target protein binding[3].

G A 3-Amino-2-hydroxy- 4-phenylbutanamide (Precursor) B Peptide Coupling (EDC/HATU) A->B N-Acylation C Intermediate (alpha-hydroxy amide) B->C D Oxidation (DMP/PCC) C->D Alcohol Oxidation E alpha-Ketoamide (Active Warhead) D->E F Covalent Binding (Protease Active Site) E->F Nucleophilic Attack

Mechanistic progression from precursor to covalent protease inhibition.

Application in Drug Development

  • Calpain Inhibition: Hyperactivation of calpains is implicated in neurodegenerative disorders (e.g., Alzheimer's disease via tau hyperphosphorylation), fibrotic diseases (liver and renal fibrosis), and cancer metastasis. Compounds derived from CAS 2127390-55-8 exhibit nanomolar Ki​ values against calpain-1 and calpain-2 [1][2].

  • HTRA1 Inhibition: HTRA1 is a serine protease associated with Age-related Macular Degeneration (AMD). Derivatives utilizing this specific stereoisomeric core have shown efficacy in mitigating retinal cell degeneration by selectively inhibiting HTRA1 activity in the ocular locus [3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a causal justification and an analytical checkpoint.

Protocol A: N-Acylation (Amide Coupling) Causality: The HCl salt must be neutralized in situ. We utilize HATU over standard carbodiimides (like DCC) because the highly reactive OAt ester intermediate minimizes the reaction time, thereby suppressing the risk of epimerization at the β-carbon and preventing the hydroxyl group from participating in unwanted intramolecular cyclizations.

  • Preparation: Suspend 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (1.0 eq) and the desired carboxylic acid capping group (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Validation: Ensure the pH of the solution is 8-9 (using wet pH paper on an aliquot) to confirm complete liberation of the free amine [1].

  • Activation: Add HATU (1.1 eq) in a single portion. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, and dry over Na2SO4.

  • Validation: Analyze via LC-MS. The target mass should correspond to the α-hydroxy amide intermediate.

Protocol B: Oxidation to α-Ketoamide Causality: The oxidation of the secondary alcohol to a ketone must preserve the delicate (3R) stereocenter. Dess-Martin Periodinane (DMP) is selected because it operates under extremely mild, non-acidic conditions at near room temperature, preventing the enolization-driven racemization often seen with harsher oxidants like Jones reagent or high-temperature IBX [2].

  • Preparation: Dissolve the purified α-hydroxy amide intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M). Cool to 0°C under an inert argon atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise. Note: A slight excess of DMP ensures complete conversion without over-oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and byproducts into water-soluble compounds).

  • Validation: Extract with DCM. Perform 1H-NMR analysis. Checkpoint: The disappearance of the carbinol proton (typically around 4.0-4.5 ppm) and the preservation of the diastereomeric ratio confirm a successful, non-epimerized oxidation.

G Step1 Step 1: Preparation Neutralize HCl salt with DIPEA Step2 Step 2: Coupling Add Carboxylic Acid + HATU Step1->Step2 pH 8-9 Step3 Step 3: Purification Aqueous workup & LC-MS Check Step2->Step3 >85% Yield Step4 Step 4: Oxidation DMP in DCM at 0°C to RT Step3->Step4 Purified Intermediate Step5 Step 5: Validation 1H-NMR to confirm alpha-ketoamide Step4->Step5 Mild conditions preserve ee

Step-by-step workflow for coupling and oxidation with validation checkpoints.

Quantitative Data: Yield and Enantiomeric Optimization

The choice of oxidation reagent drastically impacts the final yield and the enantiomeric excess (ee) of the active warhead. Table 2 summarizes comparative optimization data for the oxidation of the α-hydroxy amide to the α-ketoamide.

Table 2: Reagent Optimization for α-Hydroxy Amide Oxidation

OxidantConditionsConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Mechanistic Notes
Dess-Martin Periodinane (DMP) DCM, 0°C to RT, 2h>9988>98Optimal mild conditions; hypervalent iodine prevents epimerization.
Swern (DMSO / Oxalyl Chloride) DCM, -78°C, 3h9082>98Highly effective but requires strict cryogenic control and generates dimethyl sulfide.
Pyridinium Chlorochromate (PCC) DCM, RT, 4h957592Mildly acidic nature causes slight enolization and epimerization at the α-carbon.
2-Iodoxybenzoic acid (IBX) EtOAc, 80°C, 4h857085Elevated temperatures lead to partial degradation and loss of stereochemical integrity.

References

  • Title: Carboxamide compounds and their use as calpain inhibitors.
  • Title: Calpain modulators and therapeutic uses thereof.
  • Title: Aliphatic prolinamide derivatives.
  • Title: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. Source: NextSDS Chemical Database. URL: [Link]

Exploratory

3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride: Structural Dynamics, Synthesis, and Application in Drug Discovery

Executive Summary In the landscape of modern peptidomimetic drug design, the α -hydroxy- β -amino acid scaffold represents a critical structural motif. Specifically, 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the α -hydroxy- β -amino acid scaffold represents a critical structural motif. Specifically, 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS: 247062-03-9)[1] serves as a highly versatile transition-state isostere. By mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, this compound and its derivatives are indispensable in the development of potent protease inhibitors, including those targeting HIV-1 protease and human calpains[2][3].

This technical guide provides an in-depth analysis of the chemical behavior of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, detailing the mechanistic causality behind its complex synthesis, self-validating experimental protocols, and its downstream applications in neurodegenerative disease therapeutics.

Structural Significance and Isosteric Properties

The core architecture of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride features an α -hydroxy- β -amino acid (AHPBA) backbone[4]. The presence of the hydroxyl group adjacent to the amine is the defining feature that allows it to act as a non-cleavable transition state mimic.

  • Stereochemical Importance: The biological activity of AHPBA derivatives is highly dependent on the stereocenters at the C2 and C3 positions. The (2S, 3R) and (2S, 3S) configurations are most commonly utilized to align with the S1 and S1' sub-sites of target proteases[2].

  • Salt Form Dynamics: Formulating the compound as a hydrochloride salt ensures protonation of the primary amine. This prevents spontaneous intermolecular side reactions during storage, significantly enhances aqueous solubility, and provides a stable, crystalline solid ideal for long-term pharmaceutical stockpiling.

Retrosynthetic Strategy and Mechanistic Causality

Synthesizing the amide derivative of AHPBA is notoriously challenging due to the presence of the unprotected α -hydroxyl group.

The Homobislactone Problem: During the amidation of N-protected AHPBA, the activation of the carboxyl group creates a highly electrophilic center. If the reaction kinetics are not strictly controlled, the unprotected α -hydroxyl group of one molecule can attack the activated carboxylate of another, leading to the formation of a macrocyclic homobislactone byproduct rather than the desired amide ()[2].

Causality-Driven Reagent Selection: To circumvent this, the choice of coupling reagents and the pH of the reaction environment are critical. The addition of bases (like DIPEA or TEA) strongly catalyzes the deprotonation of the α -hydroxyl group, drastically increasing homobislactone formation[2]. Therefore, base-free conditions using strong, rapid activation agents like EDC combined with HOAt (1-hydroxy-7-azabenzotriazole) are required. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect that accelerates the intermolecular amidation, kinetically outcompeting the intramolecular/intermolecular lactonization pathways[2].

SyntheticWorkflow N1 N-Boc-Phenylalaninal N2 Cyanohydrin Intermediate N1->N2 KCN / NaHSO3 N3 Boc-AHPBA Core N2->N3 Acidic Hydrolysis N4 Amidation (EDC/HOAt) Base-Free Conditions N3->N4 NH3 source N5 Homobislactone Byproduct (Minimized) N3->N5 Base-Catalyzed Side Reaction N6 Boc-3-Amino-2-hydroxy- 4-phenylbutanamide N4->N6 Kinetically Favored N7 HCl in Dioxane (Boc Deprotection) N6->N7 Cleavage N8 3-Amino-2-hydroxy-4- phenylbutanamide HCl N7->N8 Precipitation

Synthetic workflow of 3-Amino-2-hydroxy-4-phenylbutanamide HCl highlighting byproduct avoidance.

Self-Validating Experimental Protocols

The following step-by-step methodology outlines the synthesis of the target compound from N-Boc-AHPBA, incorporating in-process quality control (QC) checks to ensure system self-validation.

Step 1: Base-Free Amidation of N-Boc-AHPBA

Objective: Convert the carboxylic acid to a primary amide without triggering lactonization.

  • Preparation: Dissolve 1.0 eq of N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Activation: Add 1.2 eq of HOAt, followed by 1.2 eq of EDC hydrochloride. Stir at 0°C for 15 minutes. Causality: Pre-activation at low temperatures stabilizes the active ester before the introduction of the nucleophile.

  • Amidation: Introduce 2.0 eq of a 0.5 M solution of ammonia in dioxane. Do not add any tertiary amine base.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC): Perform LC-MS on an aliquot. The reaction is validated if the target mass [M+H]+=295.1 is dominant, and the homobislactone mass [M+H]+=555.3 is absent or <5% .

  • Workup: Quench with water, extract with EtOAc, wash with 5% citric acid and brine, dry over Na2​SO4​ , and concentrate.

Step 2: Deprotection to Hydrochloride Salt

Objective: Cleave the Boc protecting group to yield the final hydrochloride salt.

  • Preparation: Dissolve the crude N-Boc-3-amino-2-hydroxy-4-phenylbutanamide in a minimal amount of anhydrous diethyl ether.

  • Cleavage: Slowly add 10 equivalents of 4N HCl in dioxane at 0°C. Causality: The generation of isobutylene gas drives the reaction forward, while the non-polar ether/dioxane system forces the highly polar hydrochloride salt to precipitate, driving the equilibrium and purifying the product simultaneously.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold diethyl ether.

  • Self-Validation (QC): Analyze via 1H -NMR (DMSO- d6​ ). Validation is confirmed by the complete disappearance of the 9-proton Boc singlet at ∼1.30 ppm and the presence of a broad NH3+​ signal at ∼8.0 ppm.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the critical relationship between the coupling environment and the yield of the desired amide versus the homobislactone byproduct. This data underscores the necessity of the base-free, HOAt-mediated protocol.

Coupling ReagentAdditive / BaseTarget Amide Yield (%)Homobislactone Yield (%)Mechanistic Outcome
EDC HOBt, DIPEA <20% >60% Base deprotonates α -OH, driving rapid intramolecular attack.
EDC HOBt (No base) 45% 30% Slower activation allows competitive side reactions to occur.
EDC HOAt (No base) >85% <5% Neighboring group effect of HOAt accelerates amidation kinetics.
BOP DIPEA 15% 75% Highly basic conditions strongly favor irreversible lactonization.

Table 1: Effect of coupling conditions on the amidation of N-protected AHPBA. Data synthesized from mechanistic studies on α -hydroxy- β -amino acid acylation ()[2].

Applications in Drug Development: Calpain Inhibition

Beyond its role in HIV protease inhibitors, 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a foundational building block for non-peptide carboxamide calpain inhibitors ()[3][5].

Calpains are calcium-dependent cysteine proteases. In neurodegenerative diseases (e.g., Alzheimer's) or ischemic events, pathological calcium influx leads to calpain hyperactivation, causing uncontrolled proteolysis of cytoskeletal proteins and subsequent neuronal death[3][6].

To synthesize calpain inhibitors, the primary amine of 3-amino-2-hydroxy-4-phenylbutanamide is coupled with specific heterocyclic carboxylic acids. Following this, the α -hydroxyl group is oxidized (e.g., via Dess-Martin periodinane or Pfitzner-Moffatt oxidation) to an α -ketoamide [3]. This electrophilic α -keto moiety acts as a "warhead," forming a reversible covalent hemithioacetal bond with the catalytic cysteine residue in the calpain active site, effectively halting the neurodegenerative cascade.

CalpainInhibition C1 Pathological Calcium Influx C2 Calpain Hyperactivation C1->C2 C3 Cytoskeletal Proteolysis C2->C3 C4 Neurodegeneration C3->C4 I1 AHPBA Amide Derivative I2 Oxidation to Alpha-Ketoamide I1->I2 Metabolic/Synthetic Activation I3 Reversible Covalent Binding (Cys) I2->I3 I3->C2 Inhibits

Mechanism of calpain inhibition by alpha-ketoamides derived from the AHPBA amide scaffold.

References

  • Hayashi, Y., et al. "Analysis of Amide Bond Formation with an α -Hydroxy- β -amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone." The Journal of Organic Chemistry, 2001, 66(16), 5537-5544. URL:[Link]

  • Mack, H., et al. "Carboxamide compounds and their use as calpain inhibitors." United States Patent US9527811B2, 2016.
  • May, B. C. H., & Abell, A. D. "A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere." Synthetic Communications, 1999, 29(14), 2515-2525. URL:[Link]

Sources

Foundational

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride mechanism of action

An In-depth Technical Guide Subject: 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride Core Topic: A Proposed Mechanism of Action Based on a Peptidomimetic Scaffold Abstract This technical guide delineates the proposed...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Subject: 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

Core Topic: A Proposed Mechanism of Action Based on a Peptidomimetic Scaffold

Abstract

This technical guide delineates the proposed mechanism of action for 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, a compound belonging to the class of hydroxyethylamine-based peptidomimetics. While specific biological data for this exact molecule is not extensively published, its core structure is a well-established pharmacophore in medicinal chemistry, most notably as a transition-state isostere for aspartyl protease inhibitors. This document synthesizes information from structurally related and extensively studied compounds to propose a highly probable mechanistic pathway. We will explore the molecular interactions underpinning its likely role as a competitive enzyme inhibitor, provide validated experimental protocols for assessing such activity, and present a framework for its further scientific investigation.

Introduction and Structural Analysis

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a small molecule whose chemical architecture provides significant insight into its likely biological function. The defining feature is the hydroxyethylamine (-CH(OH)-CH(NH2)-) moiety. This functional group is a cornerstone of modern protease inhibitor design, particularly for those targeting aspartyl proteases.[1][2] The parent acid, 3-amino-2-hydroxy-4-phenylbutanoic acid, is a key structural component in several FDA-approved HIV-1 protease inhibitors, underscoring the therapeutic relevance of this scaffold.[3][4]

The molecule comprises:

  • A phenylpropyl side chain , which can engage in hydrophobic interactions within an enzyme's active site.

  • A central hydroxyethylamine core, designed to mimic the transition state of peptide bond hydrolysis.

  • A terminal primary amide (-CONH2), which can act as a hydrogen bond donor and acceptor.

Given this structure, the most scientifically grounded hypothesis is that 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride functions as a competitive inhibitor of proteases , with a strong potential for targeting aspartyl proteases.

Proposed Mechanism of Action: Transition-State Mimicry

Aspartyl proteases, such as HIV protease, renin, and Signal Peptide Peptidase Like 2a (SPPL2a), are characterized by a conserved active site containing a pair of aspartic acid residues.[2] These residues act as a general acid-base catalyst to activate a water molecule, which then attacks the carbonyl carbon of a peptide bond, leading to its cleavage. This process proceeds through a high-energy, tetrahedral transition state.

The hydroxyethylamine core of 3-Amino-2-hydroxy-4-phenylbutanamide is designed as a transition-state isostere .[1] It mimics this tetrahedral intermediate but is non-hydrolyzable, allowing it to bind to the active site with high affinity and block substrate access.

The key molecular interactions are:

  • Hydrogen Bonding with the Catalytic Dyad: The secondary hydroxyl group of the inhibitor is positioned to form strong hydrogen bonds with the carboxylate groups of the two catalytic aspartate residues. This interaction is critical and anchors the inhibitor in the active site.

  • Hydrophobic Pocket Occupancy: The phenylpropyl side chain fits into the hydrophobic pockets (often designated S1/S1' in proteases) of the active site, displacing water molecules and contributing favorably to the binding energy.

  • Backbone Mimicry: The amide and amine groups of the inhibitor mimic the peptide backbone of a natural substrate, forming additional hydrogen bonds with the enzyme's main chain atoms.

This tight, multi-point binding effectively sequesters the enzyme, preventing it from processing its natural substrate, leading to potent and often specific inhibition.

Aspartyl_Protease_Inhibition Fig. 1: Proposed Inhibition of an Aspartyl Protease cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Molecule ASP1 Asp-25 Catalytic Dyad ASP2 Asp-25' Catalytic Dyad POCKET Hydrophobic Pocket (S1) INHIBITOR OH NH2 Phenyl Side Chain CONH2 INHIBITOR:oh->ASP1:port H-Bond INHIBITOR:oh->ASP2:port H-Bond INHIBITOR:phenyl->POCKET Hydrophobic Interaction

Caption: Proposed binding mode of a hydroxyethylamine inhibitor.

Experimental Validation: Aspartyl Protease Inhibition Assay

To validate the proposed mechanism, a robust enzymatic assay is required. The following protocol describes a generalized method for assessing the inhibition of a recombinant aspartyl protease (e.g., HIV-1 protease) using a fluorogenic substrate. This self-validating system includes controls to ensure data integrity.

Materials and Reagents
  • Enzyme: Recombinant, purified aspartyl protease (e.g., HIV-1 Protease, Cat# E-1020, company-specific).

  • Substrate: Fluorogenic peptide substrate with a cleavage site flanked by a fluorophore and a quencher (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Inhibitor: 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, dissolved in DMSO to a 10 mM stock.

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

  • Control Inhibitor: A known potent inhibitor for the target protease (e.g., Saquinavir for HIV-1 protease).

  • Hardware: 96-well black microplate, fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

Experimental Workflow

Caption: Step-by-step experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Inhibitor Plate Preparation: Create a serial dilution of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride in DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Dispense 1 µL of each concentration into triplicate wells of a 96-well plate. Include wells with DMSO only (no inhibitor control) and the positive control inhibitor.

  • Enzyme Addition: Prepare a working solution of the aspartyl protease in assay buffer at 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration). Add 50 µL of this solution to each well containing the inhibitor.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of 15 minutes is a balance between allowing for equilibrium binding and minimizing potential enzyme degradation.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final concentration (e.g., 20 µM for a 10 µM final concentration, which should be near the substrate's Km value for Michaelis-Menten kinetics). Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the "no inhibitor" control (100% activity) and the "strong inhibitor" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Context: Performance of Structurally Related Inhibitors

To provide a benchmark for the potential potency of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, the table below summarizes the inhibitory activity (IC₅₀) of several well-characterized hydroxyethylamine-based inhibitors against their primary targets.

InhibitorTarget ProteaseIC₅₀ Value (nM)Reference
SaquinavirHIV-1 Protease<0.5[1]
DarunavirHIV-1 Protease~1-5[2]
SPL-410 (Cmpd 15)SPPL2a4[5]
JTP-4819 AnalogProlyl Oligopeptidase~20-30[6]

Note: These values are context-dependent and can vary based on assay conditions.

Conclusion and Future Directions

The chemical structure of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride strongly supports a proposed mechanism of action as a competitive, transition-state analog inhibitor of proteases, particularly those of the aspartyl class. Its hydroxyethylamine core is a validated pharmacophore that effectively mimics the tetrahedral intermediate of peptide hydrolysis, enabling high-affinity binding to the enzyme active site.

While this guide provides a robust, scientifically-backed hypothesis, direct experimental validation is essential. Future research should focus on:

  • Target Screening: Profiling the compound against a panel of proteases (aspartyl, cysteine, serine) to identify its primary molecular target(s).

  • Structural Biology: Co-crystallization of the compound with its target enzyme to provide definitive, atomic-level confirmation of the proposed binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, which can be guided by the binding insights from structural studies.[7]

This framework establishes a clear path for elucidating the precise biological role and therapeutic potential of this compound.

References

  • Craig, J. C., et al. (1991). Most recent hydroxyethylamine-based HIV protease inhibitors approved by FDA. From: DESIGN AND SYNTHESIS OF CONSTRAINED DIPEPTIDE UNITS FOR USE AS b-SHEET PROMOTERS. Available at: [Link]

  • Stadler, A. M., et al. (2019). Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rich, D. H., et al. (1990). Hydroxyethylamine analogs of the p17/p24 substrate cleavage site are tight-binding inhibitors of HIV protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Stadler, A. M., et al. (2019). Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors. ACS Publications. Available at: [Link]

  • Dey, S., et al. (2013). Functionalized hydroxyethylamine based peptide nanostructures as potential inhibitors of falcipain-3, an essential proteases of Plasmodium falciparum. PubMed. Available at: [Link]

  • Wallén, E. A., et al. (2002). New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines: synthesis and their inhibitory activity against prolyl oligopeptidase. PubMed. Available at: [Link]

  • Hamazaki, H., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed. Available at: [Link]

  • Sato, M., et al. (1998). Practical synthesis of (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. PubMed. Available at: [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. NextSDS. Available at: [Link]

  • Daškevičienė, Z., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

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Exploratory

The Molecular Architecture and Synthetic Utility of 3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride

Executive Summary In the landscape of targeted drug discovery, the design of reversible covalent inhibitors relies heavily on precision-engineered molecular scaffolds. 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the design of reversible covalent inhibitors relies heavily on precision-engineered molecular scaffolds. 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS: 247062-03-9) serves as a paramount intermediate in the synthesis of non-macrocyclic α -ketoamide compounds[1]. These compounds are highly potent modulators of calcium-dependent cysteine proteases, specifically Calpain-1, Calpain-2, and Calpain-9[2][3].

This whitepaper provides a comprehensive technical breakdown of the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing this critical intermediate in the development of anti-fibrotic and neuroprotective therapeutics.

Physicochemical Profiling & Quantitative Data

Before integrating an intermediate into a synthetic pipeline, a rigorous understanding of its molecular metrics is required to calculate stoichiometry, predict solubility, and anticipate steric behavior during amide coupling.

The compound features an α -hydroxy- β -amino acid backbone, which acts as a transition state isostere mimicking the peptide bonds naturally cleaved by proteases. The hydrochloride salt form is utilized to prevent spontaneous intramolecular cyclization and to enhance shelf-stability[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride
CAS Registry Number 247062-03-9
Linear Molecular Formula C10​H15​ClN2​O2​ (Base: C10​H14​N2​O2​⋅HCl )
Molecular Weight 230.69 g/mol
Structural Features Primary amine (protonated), secondary alcohol, primary amide, phenyl ring
Therapeutic Target Class Calpain (Cysteine Protease) Inhibitors (e.g., Dazcapistat / BLD-2660)
Typical Inhibitor Potency ( Ki​ ) <50 nM (Post-oxidation to ketoamide)

Mechanistic Grounding: Why This Specific Scaffold?

As an application scientist, I frequently emphasize that we do not select intermediates arbitrarily; their architecture is dictated by the topography of the biological target.

Calpains are intracellular cysteine proteases activated by pathological calcium influx. Overactivation leads to tissue fibrosis, neurodegeneration, and inflammatory cascades[2][3]. To inhibit calpain, a drug must access the active site and block the catalytic cysteine (e.g., Cys115).

The Role of the Intermediate:

  • The Phenyl Ring: Fits into the hydrophobic S2/S3 pockets of the calpain active site, providing binding affinity and target selectivity.

  • The α -Hydroxy Group: In its native state, this secondary alcohol is biologically inert. However, once coupled to a target vector, it is oxidized into an α -ketoamide .

  • The Electrophilic Warhead: The resulting ketone acts as an electrophilic trap. The thiol group of the catalytic cysteine attacks this ketone, forming a reversible hemithioacetal [2]. This blocks the enzyme without causing the toxicity often associated with irreversible covalent binders.

G A Pathological Calcium Influx B Calpain Activation (Cysteine Protease) A->B C Tissue Fibrosis & Neurodegeneration B->C Disease Progression D 3-amino-2-hydroxy-4-phenylbutanamide HCl (Key Intermediate) E Amide Coupling & Oxidation D->E F Electrophilic Ketoamide Inhibitor E->F F->B Inhibits Catalytic Cys G Hemithioacetal Formation (Active Site Blockade) F->G Mechanism of Action

Fig 1: Mechanistic pathway of calpain-mediated pathology and targeted inhibition using ketoamide derivatives.

Experimental Protocols: A Self-Validating Workflow

To transform 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride into a potent therapeutic (such as the anti-fibrotic agent Dazcapistat[4]), two primary synthetic phases are required. The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.

Phase 1: Peptide Coupling (Hydroxyamide Formation)

Objective: Couple the primary amine of the intermediate with a functionalized carboxylic acid vector.

  • Step 1: Dissolve the target carboxylic acid (1.0 eq) and 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (1.1 eq) in anhydrous DMF.

  • Step 2 (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Why DIPEA? The intermediate is an HCl salt. DIPEA neutralizes the HCl to liberate the nucleophilic free amine. Its steric bulk prevents it from acting as a competing nucleophile during the coupling phase[2].

  • Step 3: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C, then allow the reaction to warm to room temperature overnight.

  • Self-Validation Step: Monitor the pH of the reaction mixture. It must remain basic (pH 8-9) to ensure the amine remains unprotonated. Confirm completion via LC-MS by observing the disappearance of the starting acid mass and the emergence of the hydroxyamide product mass.

Phase 2: Oxidation (Warhead Generation)

Objective: Oxidize the secondary alcohol to an α -ketoamide to generate the electrophilic warhead.

  • Step 1: Dissolve the purified hydroxyamide from Phase 1 in anhydrous dichloromethane (DCM).

  • Step 2 (Causality): Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0°C. Why DMP? Stronger oxidants (like Jones reagent) risk cleaving the molecule or over-oxidizing the primary amide. DMP provides mild, highly selective oxidation of the secondary alcohol to the ketone without epimerizing the adjacent chiral centers[2].

  • Step 3: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ and Na2​S2​O3​ .

  • Self-Validation Step: Conduct TLC and LC-MS analysis. Successful oxidation is definitively marked by a mass shift of -2 Da (corresponding to the loss of two hydrogen atoms) and a noticeable reduction in polarity on the TLC plate.

Clinical & Therapeutic Relevance

The successful execution of the above workflow yields α -ketoamide carboxamides that exhibit profound therapeutic potential. By inhibiting Calpain-1, 2, and 9, these compounds halt the "myofibroblast differentiation" process driven by TGF- β signaling[3].

Derivatives synthesized from 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride have demonstrated IC50​ values of <3μM across calpain isoforms and are currently under rigorous investigation for treating idiopathic pulmonary fibrosis (IPF), neurodegenerative disorders, and ischemia-reperfusion injuries[3][4].

References

  • AbbVie Inc. "US9527811B2 - Carboxamide compounds and their use as calpain inhibitors". Google Patents.
  • Blade Therapeutics, Inc. "WO2018064119A1 - Calpain modulators and therapeutic uses thereof". Google Patents.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride: A Comprehensive Guide for Protease Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted protease inhibitors relies heavily on precision-engineered building blocks. 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted protease inhibitors relies heavily on precision-engineered building blocks. 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a premier chiral intermediate and pharmacophore core. Originally derived from the structural motif of Bestatin (Ubenimex)—a naturally occurring aminopeptidase inhibitor —this compound has become the foundational scaffold for synthesizing advanced non-peptide α -keto amide calpain inhibitors and CNDP2 modulators.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic properties, detailing the causality behind its physicochemical behavior, its mechanistic role in target binding, and self-validating synthetic protocols for drug development.

Molecular Architecture & Physicochemical Foundations

The core structure, 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), features two contiguous stereocenters (typically in the (2R,3S) or (2S,3R) configuration) that dictate its spatial orientation within enzymatic clefts.

Causality of the Salt Form: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of 3-amino-2-hydroxy-4-phenylbutanamide is highly nucleophilic and prone to auto-degradation via intramolecular cyclization (lactamization) or oxidative degradation. By protonating the C3 primary amine to form the HCl salt, the amine is rendered non-nucleophilic. This chemical choice drastically extends the shelf-life, prevents epimerization at the C2/C3 chiral centers, and significantly enhances solubility in polar solvents (e.g., water, DMSO, Methanol) required for biological assays and coupling reactions .

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
CAS Number 247062-03-9
Molecular Formula C₁₀H₁₄N₂O₂ · HCl (C₁₀H₁₅ClN₂O₂)
Molecular Weight 230.69 g/mol
Exact Mass (Free Base) 194.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes
pKa (Amine) ~7.5 – 8.0 (Predicted)

Structural Significance: The AHPA-Amide Pharmacophore

The efficacy of 3-amino-2-hydroxy-4-phenylbutanamide as a protease inhibitor precursor lies in its highly optimized pharmacophore map. When oxidized to its active α -keto amide form, it acts as a reversible, competitive inhibitor.

  • The Phenyl Group (C4): Acts as a hydrophobic anchor. It perfectly occupies the lipophilic S1 pocket of target proteases (such as calpain or aminopeptidase N), driving binding affinity through Van der Waals interactions .

  • The Hydroxyl Group (C2) / α -Keto Group: In its reduced (hydroxyl) state, it coordinates with catalytic metal ions (e.g., Zn2+ in metalloproteases) . When oxidized to a ketone, it acts as a highly electrophilic warhead, reacting with the catalytic cysteine thiol of calpains to form a reversible hemithioacetal .

  • The Amide Terminus: Mimics the peptide bond normally cleaved by the protease, acting as a transition state isostere that stabilizes the enzyme-inhibitor complex.

G AHPA AHPA-Amide Core Phenyl Phenyl Group (C4) AHPA->Phenyl Hydroxyl Hydroxyl Group (C2) AHPA->Hydroxyl Amide Amide Terminus AHPA->Amide S1 Protease S1 Pocket Phenyl->S1 Hydrophobic Interaction Metal Catalytic Metal/Thiol Hydroxyl->Metal Ion Coordination / Hemithioacetal Formation ActiveSite Catalytic Cleft Amide->ActiveSite H-Bonding / Transition State Mimic

Fig 1. Pharmacophore binding mechanism of the AHPA-amide core within protease active sites.

Analytical & Physicochemical Characterization Protocols

Before initiating complex syntheses, the integrity of the starting material must be validated. The following protocol represents a self-validating system to confirm both the purity and the salt state of the compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Run the sample using a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Validation: The mass spectrometer (ESI+) must show a dominant [M+H]+ peak at m/z 195.1 . The absence of m/z 177.1 indicates that no auto-dehydration/lactamization has occurred.

  • ¹H-NMR (Nuclear Magnetic Resonance in DMSO-d₆):

    • Validation: The presence of a broad, integrating singlet downfield (typically ~8.0–8.5 ppm) corresponding to the −NH3+​ protons confirms the hydrochloride salt form. The C2 carbinol proton ( −CH−OH ) will appear as a distinct multiplet around 3.8–4.2 ppm.

Synthetic Workflows & Applications

The primary synthetic utility of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is the generation of non-peptide α -keto amides for calpain inhibition . Calpains are calcium-dependent cysteine proteases implicated in severe fibrotic and neurodegenerative diseases.

Experimental Protocol: Synthesis of α -Keto Amide Calpain Inhibitors

Step 1: pH-Controlled Amide Coupling (Hydroxyamide Generation)

  • Causality: The HCl salt must be neutralized in situ to liberate the nucleophilic amine. However, excess base can cause epimerization at the chiral centers. N,N-Diisopropylethylamine (DIPEA) is utilized to strictly maintain a pH of 8-9 .

  • Procedure:

    • Dissolve the target carboxylic acid (1.0 eq) and EDC·HCl (1.1 eq) in anhydrous DMF at 0–4 °C.

    • Add 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (1.0 eq).

    • Dropwise, add DIPEA (2.5 eq) to adjust the pH to 8-9.

    • Stir at room temperature for 12 hours.

  • Self-Validation: Monitor via LC-MS. The complete disappearance of the m/z 195.1 peak and the emergence of the product mass confirms successful coupling.

Step 2: Controlled Oxidation to the α -Keto Amide

  • Causality: The synthesized hydroxyamide is a weak inhibitor. The C2-hydroxyl must be oxidized to a ketone to activate the electrophilic warhead. Dess-Martin Periodinane (DMP) is explicitly chosen over Jones reagent to prevent over-oxidation and to protect the delicate stereochemistry of the adjacent C3 chiral center.

  • Procedure:

    • Dissolve the purified hydroxyamide in anhydrous Dichloromethane (DCM).

    • Add DMP (1.5 eq) portion-wise at 0 °C.

    • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​/Na2​S2​O3​ .

  • Self-Validation: In the post-reaction ¹H-NMR, the disappearance of the C2 carbinol proton (~4.0 ppm) and the hydroxyl proton provides absolute confirmation of ketone formation.

G Start AHPA-Amide HCl (Starting Material) FreeBase In Situ Free-Basing (DIPEA / Et3N) Start->FreeBase pH 8-9 Coupling Amide Coupling (EDC/HOBt + R-COOH) FreeBase->Coupling 0-4 °C to RT Intermediate Hydroxyamide Intermediate Coupling->Intermediate Precipitation/Extraction Oxidation Oxidation (Dess-Martin Periodinane) Intermediate->Oxidation DCM, RT Product Alpha-Keto Amide (Calpain Inhibitor) Oxidation->Product Purification

Fig 2. Step-by-step synthetic workflow for converting AHPA-amide HCl into alpha-keto amides.

Conclusion

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is far more than a simple reagent; it is a highly evolved structural motif that bridges the gap between natural product biology (Bestatin) and modern synthetic drug design (Calpain/CNDP2 inhibitors). By understanding the causality behind its salt formulation, its spatial binding mechanics, and the strict pH/redox controls required during its functionalization, researchers can reliably deploy this molecule to develop next-generation therapeutics.

Exploratory

Allophenylnorstatine: A Cornerstone for Potent Aspartic Protease Inhibition

An In-Depth Technical Guide for Drug Development Professionals Abstract Allophenylnorstatine (Apns), a non-proteinogenic amino acid, has emerged as a preeminent building block in the rational design of potent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Allophenylnorstatine (Apns), a non-proteinogenic amino acid, has emerged as a preeminent building block in the rational design of potent inhibitors targeting aspartic proteases. Its core structure, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, functions as a highly effective transition-state analog isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This guide provides an in-depth technical overview of Apns, elucidating its mechanism of action, stereochemically-driven synthesis, incorporation into inhibitor scaffolds, and its successful application in the development of therapeutics against critical viral and neurodegenerative diseases. We will explore its pivotal role in combating HIV-1 protease, its application in targeting β-secretase (BACE1) for Alzheimer's disease, and its broader potential against other aspartic proteases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful pharmacophore in their inhibitor design programs.

The Mechanistic Imperative: Why Allophenylnorstatine Excels

The efficacy of Allophenylnorstatine is not accidental; it is rooted in its precise mimicry of a fleeting, high-energy state in enzymatic catalysis. Aspartic proteases, such as HIV-1 protease and BACE1, utilize a pair of conserved aspartic acid residues in their active site to hydrolyze peptide bonds.[1] The catalytic mechanism proceeds through a general acid-base catalysis pathway where a water molecule, activated by one aspartate, attacks the carbonyl carbon of the scissile amide bond.[1] This forms an unstable, tetrahedral oxyanion intermediate.

Allophenylnorstatine is designed to replicate this exact geometry.[2] The (2S,3S)-stereochemistry is crucial for positioning the key functional groups correctly within the enzyme's active site.[3][4] The secondary hydroxyl group of Apns acts as a non-hydrolyzable mimic of the tetrahedral intermediate's hydroxyl. This group forms critical hydrogen bonds with the catalytic aspartate dyad, effectively "locking" the inhibitor in the active site with extremely high affinity.[2] The phenyl group is designed to occupy the hydrophobic S1 pocket of the protease, further anchoring the inhibitor.

This transition-state mimicry is the foundation of Apns's power, leading to inhibitors with picomolar to nanomolar potency.[2][5]

Mechanism_of_Inhibition Figure 1: Apns as a Transition-State Analog cluster_Enzyme Aspartic Protease Active Site cluster_Inhibitor Apns-Containing Inhibitor Asp25 Aspartate (Protonated) Asp125 Aspartate (Deprotonated) Apns_Core Allophenylnorstatine Core Apns_Core->Asp25 H-Bond (mimics oxyanion) Apns_Core->Asp125 H-Bond (mimics attacking water) P1_Group Phenyl Group (S1 Pocket) Apns_Core->P1_Group occupies P2_Group P2 Moiety Apns_Core->P2_Group extends to S2

Figure 1: Apns mimicking the transition state in an aspartic protease active site.

Synthesis of the (2S,3S)-Allophenylnorstatine Core

The stereospecific synthesis of the Apns core is paramount to achieving biological activity. Multiple synthetic routes have been developed, often starting from readily available chiral precursors. The following protocol outlines a representative, field-proven methodology adapted from published literature, which ensures the critical (2S,3S) configuration.[6]

Experimental Protocol: Synthesis of Boc-Protected (2S,3S)-Allophenylnorstatine

This protocol provides a high-level overview of a validated synthetic pathway. Researchers should consult primary literature for precise reagent quantities and reaction optimization.

Step 1: Epoxide Formation

  • Rationale: Begin with a chiral starting material, such as D-phenylalanine, to set the stereochemistry early. Convert it to a chiral epoxide. This step is critical for establishing the first stereocenter.

  • Procedure:

    • Protect the amine of D-phenylalanine (e.g., as a Boc derivative).

    • Reduce the carboxylic acid to the corresponding alcohol.

    • Convert the alcohol to a suitable leaving group (e.g., tosylate).

    • Treat with a base to induce intramolecular cyclization to form the chiral epoxide.

Step 2: Regioselective Epoxide Opening

  • Rationale: The epoxide is opened with a cyanide source, which will ultimately become the carboxylic acid of the final product. The regioselectivity of this opening is key to establishing the second stereocenter correctly.

  • Procedure:

    • React the epoxide with a nucleophilic cyanide source (e.g., KCN or TMSCN) in the presence of a Lewis acid.

    • This reaction proceeds with inversion of configuration, yielding a β-hydroxy nitrile with the desired stereochemistry.

Step 3: Nitrile Hydrolysis and Protection

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid, and the secondary alcohol is protected to prevent side reactions in subsequent steps.

  • Procedure:

    • Perform acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid.

    • Protect the secondary alcohol (e.g., as a TBDMS ether or an acetonide if a diol precursor was used).[6]

    • Ensure the N-Boc protecting group remains intact.

Step 4: Final Deprotection (if necessary) and Isolation

  • Rationale: Selective removal of the alcohol protecting group yields the final Boc-protected Allophenylnorstatine building block, ready for peptide coupling.

  • Procedure:

    • Selectively deprotect the alcohol (e.g., using TBAF for a TBDMS ether).

    • Purify the final product using column chromatography or recrystallization.

    • Confirm structure and stereochemistry using NMR and mass spectrometry.

Workflow: From Building Block to Potent Inhibitor

Once the Apns core is synthesized, it is incorporated into a larger peptidomimetic scaffold. This process involves standard solid-phase or solution-phase peptide synthesis techniques.[7] The goal is to add moieties at the P2, P3, P1', and P2' positions to optimize interactions with the corresponding S2, S3, S1', and S2' pockets of the target protease.

Inhibitor_Synthesis_Workflow start Synthesize/Procure Boc-(2S,3S)-Apns-OH apns_coupling Couple Boc-Apns-OH (HBTU/DIPEA) start->apns_coupling resin Select Solid Support (e.g., Rink Amide Resin) p1_prime_coupling Couple P1' Amino Acid (e.g., Fmoc-Dmt-OH) resin->p1_prime_coupling p1_prime_deprotect Fmoc Deprotection (Piperidine/DMF) p1_prime_coupling->p1_prime_deprotect p1_prime_deprotect->apns_coupling p2_coupling Couple P2 Ligand (e.g., Substituted Benzoic Acid) apns_coupling->p2_coupling cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) p2_coupling->cleavage purification Purification (Preparative RP-HPLC) cleavage->purification analysis Structure & Purity Analysis (LC-MS, NMR) purification->analysis testing Biological Evaluation (Enzymatic & Antiviral Assays) analysis->testing caption Figure 2: General workflow for solid-phase synthesis of an Apns-based inhibitor.

Figure 2: General workflow for solid-phase synthesis of an Apns-based inhibitor.

Applications in Drug Discovery

The versatility and potency of the Apns core have led to its successful application against several high-value therapeutic targets.

HIV-1 Protease: A Paradigm of Success

The development of HIV-1 protease inhibitors was a turning point in AIDS chemotherapy, and Apns-based compounds have been central to this success.[8] These inhibitors are designed to fit snugly within the C2-symmetric active site of the dimeric enzyme.[9] The Apns core provides the critical transition-state mimicry, while modifications at other positions are used to enhance potency, improve pharmacokinetic profiles, and overcome drug resistance.[10][11] For example, the inhibitor KNI-272, which contains an Apns core, is highly potent against HIV-1 protease with a picomolar inhibitory constant.[2]

Table 1: Representative Allophenylnorstatine-Based HIV-1 Protease Inhibitors

Compound IDP2 MoietyP1' MoietyP2' MoietyTargetActivity (Kᵢ or IC₅₀)Reference
KNI-272 IsoquinolinecarbonylThioproline-HIV-1 ProteaseKᵢ = <30 pM[2][12]
JE-2147 3-hydroxy-2-methylbenzoylDmt2-methylbenzyl-carboxamideHIV-1 ProteaseIC₅₀ = 3.9 nM[13]
Inhibitor 3b (3S)-tetrahydrofuranyl carbonateApns Core-HIV-1 ProteaseKᵢ = 0.051 nM[6][8]
Inhibitor 3c (R)-bis-THFApns Core-HIV-1 ProteaseKᵢ = 0.038 nM[6][8]
VLE776 PhenylalanineDmtValineFIV & HIV ProteaseIC₅₀ (HIV) = 1.0 µM[3]

Note: Dmt = (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl. Activity values are against wild-type enzymes unless otherwise noted.

Beta-Secretase (BACE1): A Target for Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a primary event in Alzheimer's disease.[14] BACE1 is the rate-limiting enzyme responsible for the production of Aβ.[15] Consequently, inhibiting BACE1 is a major therapeutic strategy. The active site of BACE1 is larger and more "open" than that of HIV-1 protease, but the core catalytic mechanism is the same. Apns has been successfully incorporated into BACE1 inhibitors, serving as the key transition-state mimetic to interact with the catalytic Asp32 and Asp228 residues.[16][17] While clinical trials for many BACE1 inhibitors have faced challenges, the design principles leveraging cores like Apns remain valid and crucial for developing next-generation candidates with improved selectivity and safety profiles.[14][18]

Broader Horizons: Plasmepsin and Other Aspartic Proteases

The utility of Apns extends beyond HIV and Alzheimer's. The plasmepsins are a family of aspartic proteases found in the malaria parasite Plasmodium falciparum and are essential for its survival.[19] These enzymes are validated drug targets, and Apns-containing compounds have shown extremely high potency against them. Inhibitor KNI-10006, for instance, exhibits Kᵢ values of less than 0.1 nM against Plasmepsin II, demonstrating the broad applicability of this building block against various aspartic proteases.[19]

Conclusion and Future Perspectives

Allophenylnorstatine has unequivocally proven its value as a premier building block for the structure-based design of aspartic protease inhibitors. Its inherent ability to mimic the tetrahedral transition state of peptide hydrolysis provides a robust foundation for achieving high-potency inhibition. The well-defined stereochemistry and established synthetic routes allow for its rational incorporation into diverse molecular scaffolds, enabling the fine-tuning of inhibitor properties to meet specific therapeutic goals.

Future efforts will likely focus on incorporating the Apns core into novel, non-peptidic scaffolds to improve oral bioavailability and other ADME properties. Furthermore, as our understanding of drug resistance mechanisms evolves, the Apns framework will continue to serve as a reliable starting point for designing next-generation inhibitors that can overcome clinical resistance and address unmet medical needs in virology, neurodegeneration, and infectious diseases.

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  • Funke, C., et al. (2013). New organofluorine building blocks: inhibition of the malarial aspartic proteases plasmepsin II and IV by alicyclic α,α-difluoroketone hydrates. Organic & Biomolecular Chemistry, 11(28), 4616-4626. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Clinical Pharmacology & Biopharmaceutics. (2017). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Criado, A., et al. (2021). Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. Catalysts, 11(12), 1500. [Link]

  • Falgueyret, J. P., et al. (1998). 1,2-Benzothiazine 1,1-dioxide P(2)-P(3) peptide mimetic aldehyde calpain I inhibitors. PubMed. [Link]

  • Cambridge MedChem Consulting. Aspartic Protease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Lather, V., & Jameel, E. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega, 8(11), 9993-10007. [Link]

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Foundational

Whitepaper: Chiral Synthesis of 3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (AHPA) Derivatives

Executive Summary & Mechanistic Rationale In drug development, the spatial orientation of functional groups is not merely a structural feature; it is the definitive factor governing target engagement. 3-Amino-2-hydroxy-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug development, the spatial orientation of functional groups is not merely a structural feature; it is the definitive factor governing target engagement. 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a privileged chiral building block whose stereochemistry dictates its pharmacological trajectory. The (2S, 3R) enantiomer is the essential pharmacophore of bestatin, a potent inhibitor of aminopeptidase B and leucine aminopeptidase[1],[2]. Conversely, the (2S, 3S) diastereomer serves as a critical structural element in HIV-1 protease inhibitors such as KNI-272 and amprenavir[3],[4].

Achieving absolute stereocontrol during AHPA synthesis requires manipulating the pro-chiral faces of intermediates derived from the chiral pool (typically L-phenylalanine). This technical guide details the causality, quantitative outcomes, and self-validating protocols for the most robust asymmetric synthetic routes utilized in modern medicinal chemistry.

Retrosynthetic Analysis

The construction of the threo or erythro core of AHPA relies on establishing the C2 hydroxyl and C3 amino groups with precise relative and absolute stereochemistry. By working backward from the target molecule, we can identify three primary disconnections that lead back to the L-phenylalanine chiral pool.

Retrosynthesis AHPA AHPA Derivatives (e.g., Bestatin) Aldimine Aldimine + Ketene Acetal (Lewis Acid Mediated) AHPA->Aldimine Disconnection 1 Epox Chiral Epoxide (Ring Opening) AHPA->Epox Disconnection 2 Cyanohydrin Chiral Acetal + TMSCN (Cyanohydrin Route) AHPA->Cyanohydrin Disconnection 3 L_Phe L-Phenylalanine (Chiral Pool) Aldimine->L_Phe Epox->L_Phe Cyanohydrin->L_Phe

Retrosynthetic strategies for AHPA derivatives originating from the L-phenylalanine chiral pool.

Quantitative Evaluation of Synthetic Routes

To select the optimal synthetic pathway, researchers must balance diastereomeric excess (de), overall yield, and scalability. The table below summarizes the quantitative metrics and mechanistic drivers of the primary methodologies.

Table 1: Quantitative Comparison of Asymmetric Synthetic Routes to AHPA

Synthetic RouteKey Reagents & CatalystsChiral Starting MaterialStereochemical OutcomeOverall YieldTarget Application
Nitroaldol / Nef Reaction CH₃NO₂, NaH, 15-crown-5Boc-D-Phe-Hdr > 16:124.7% (8 steps)(-)-Bestatin[5]
Aldimine-Ketene Acetal Lewis Acid (TiCl₄/BF₃), (Z)-Ketene Acetal2-Benzylamino-3-phenylpropanenitrileHigh (Tunable syn/anti)~60-70%KNI-272, Bestatin[4]
Chiral Acetal + TMSCN TMSCN, BF₃·OEt₂Z-L-phenylalaninalHigh Diastereoselectivity~50%Bestatin analogues[6]
Epoxide Ring-Opening NH₃, cis-2,3-epoxy-acids2-olefinic acidsRegiospecificVariableAmastatin, Bestatin[1],[7]

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation steps. The following workflows are designed as self-correcting systems, ensuring that stereochemical drift is caught before downstream coupling occurs.

Protocol A: Diastereoselective Nitroaldol (Nef) Route to (-)-Bestatin

This route leverages a highly controlled nitroaldol addition to establish the C2-C3 stereocenters, followed by conformational locking[5].

Step-by-Step Methodology:

  • Nitroaldol Addition : React Boc-D-Phe-H with nitromethane (CH₃NO₂) in the presence of sodium hydride (NaH) and 15-crown-5 in a diethyl ether/hexane mixture at -78°C.

    • Causality: The 15-crown-5 ether chelates the Na⁺ ion, generating a "naked," highly nucleophilic nitronate anion. The cryogenic temperature kinetically traps the transition state, favoring the desired diastereomer by minimizing alternative rotational conformers[5].

  • N,O-Protection (Conformational Locking) : Treat the resulting acyclic amino alcohol with 2,2-dimethoxypropane and a catalytic amount of p-TsOH in dichloromethane.

    • Causality: Cyclization into a trans-oxazolidine ring restricts conformational freedom. The rigid ring amplifies physical differences (e.g., polarity, retention factor) between diastereomers, enabling facile separation[5].

  • Validation Checkpoint : Purify the trans-oxazolidine via silica gel column chromatography. Validate the diastereomeric ratio (dr > 16:1) using chiral HPLC before proceeding to oxidation.

  • Nef Reaction & Peptide Coupling : Convert the nitro group to a carboxylic acid via the Nef reaction, followed by standard EDC/HOBt coupling with H-Leu-OtBu[5].

  • Global Deprotection : Remove the Boc and tBu groups using TFA/CH₂Cl₂, followed by ion-exchange chromatography to yield pure (-)-bestatin[5].

Workflow Step1 Step 1: Nitroaldol Reaction NaH, 15-crown-5, -78°C Step2 Step 2: N,O-Protection 2,2-dimethoxypropane Step1->Step2 Causality: Establish stereocenters Step3 Step 3: Chromatography Isolate trans-oxazolidine Step2->Step3 Causality: Lock conformation Step4 Step 4: Nef Reaction Oxidation to acid Step3->Step4 Causality: Purify diastereomer Step5 Step 5: Deprotection Yield: (-)-Bestatin Step4->Step5 Causality: Peptide bond formation

Step-by-step workflow for the diastereoselective synthesis of (-)-bestatin via nitroaldol.

Protocol B: Aldimine-Ketene Acetal Route for (2S, 3S)-AHPA

This method is essential for synthesizing the (2S, 3S) diastereomer required for HIV protease inhibitors[4].

Step-by-Step Methodology:

  • Iminium Ion Generation : Dissolve 2-benzylamino-3-phenylpropanenitrile in anhydrous dichloromethane. Add a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) dropwise at -78°C.

    • Causality: Free phenylacetaldimine is highly unstable and rapidly tautomerizes to an enamine, destroying the chiral center. By using an α-aminonitrile precursor, the Lewis acid facilitates the in situ elimination of the cyano group, cleanly generating the highly reactive iminium ion without enamine degradation[4].

  • Ketene Acetal Addition : Slowly add (Z)-1,2-dimethoxy-1-trimethylsilyloxyethene to the reaction mixture.

    • Causality: The choice of Lewis acid dictates the chelation model. Strongly chelating acids (like TiCl₄) enforce a Cram-chelate transition state, while non-chelating conditions favor the anti-Cram product, allowing the chemist to tune the syn/anti ratio of the resulting adduct[4].

  • Validation Checkpoint : Quench the reaction with saturated NaHCO₃. Isolate the crude product and verify the syn/anti selectivity via ¹H-NMR (specifically analyzing the coupling constants of the C2-C3 protons, where J ≈ 2-4 Hz typically indicates syn, and J ≈ 7-9 Hz indicates anti).

  • Lactamization & Hydrolysis : Subject the coupled product to acid-catalyzed lactamization, followed by basic hydrolysis (LiOH) to yield the free (2S, 3S)-AHPA[4].

Conclusion

The chiral synthesis of AHPA derivatives demonstrates the power of rationally designed transition states. Whether utilizing the conformational locking of an oxazolidine intermediate to amplify diastereomeric differences or the in situ generation of reactive iminium species to prevent enamine tautomerization, these methodologies ensure the high stereofidelity required for clinical-grade protease inhibitors.

References

  • Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) 1

  • Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin Natural Product Letters (Taylor & Francis) 7

  • Practical synthesis of (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors Chem Pharm Bull (PubMed) 3

  • A practical diastereoselective synthesis of (-)-bestatin Journal of Peptide Science (PubMed) 5

  • Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates RSC Publishing 6

  • Tetrahedron: Asymmetry 10 (1999) 2327–2336 (Aldimine Route) Bioorg.org 4

  • US4189604A - Bestatin Google Patents 2

Sources

Protocols & Analytical Methods

Method

The Cornerstone of HIV Protease Inhibition: A Guide to 3-amino-2-hydroxy-4-phenylbutanamide Hydrochloride in Drug Design

Introduction: Targeting the Heart of HIV Maturation The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polypro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Heart of HIV Maturation

The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2][3] This cleavage is an essential step for the formation of infectious virions, making the HIV protease a prime target for antiretroviral therapy.[3][4] The development of HIV protease inhibitors (PIs) represents a major triumph of structure-based drug design, revolutionizing the treatment of HIV/AIDS.[1][5]

At the core of many successful PIs lies the 3-amino-2-hydroxy-4-phenylbutanamide scaffold, often derived from the unnatural amino acid allophenylnorstatine (Apns).[6][7][8] This structural motif acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the aspartyl protease.[6][9] The hydroxyl group of this scaffold is crucial for its inhibitory activity, as it forms a key hydrogen bond with the catalytic aspartate residues in the active site of the enzyme.[8] This guide provides detailed application notes and protocols for researchers engaged in the design and evaluation of HIV protease inhibitors based on the 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride scaffold.

Synthesis of 3-amino-2-hydroxy-4-phenylbutanamide Hydrochloride: A Representative Protocol

The following protocol outlines a representative synthesis for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, a key intermediate in the development of more complex protease inhibitors. The synthesis of the allophenylnorstatine core is a critical first step.[5][10]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Allophenylnorstatine (Apns) Core cluster_1 Amidation and Deprotection N-Boc-L-phenylalanine N-Boc-L-phenylalanine Intermediate_1 N-Boc-L-phenylalaninal N-Boc-L-phenylalanine->Intermediate_1 Reduction (e.g., DIBAL-H) Intermediate_2 Cyanohydrin Intermediate Intermediate_1->Intermediate_2 Cyanohydrin formation (e.g., KCN, AcOH) Apns_Ester (2S,3S)-3-(Boc-amino)-2-hydroxy- 4-phenylbutanoic acid methyl ester Intermediate_2->Apns_Ester Hydrolysis & Esterification (e.g., HCl in MeOH) Amide_Intermediate (2S,3S)-3-(Boc-amino)-2-hydroxy- 4-phenylbutanamide Apns_Ester->Amide_Intermediate Ammonolysis (e.g., NH3 in MeOH) Final_Product 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride Amide_Intermediate->Final_Product Boc Deprotection (e.g., HCl in Dioxane)

Caption: Representative synthetic pathway for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid

This part of the synthesis focuses on creating the core allophenylnorstatine structure with a protected amine group.

  • Reduction of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an appropriate anhydrous solvent (e.g., THF or dichloromethane) at -78 °C, add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched with methanol and warmed to room temperature.

  • Cyanohydrin Formation: The resulting N-Boc-L-phenylalaninal is then subjected to cyanohydrin formation. This can be achieved by reacting the aldehyde with a cyanide source, such as potassium cyanide, in the presence of a mild acid like acetic acid.

  • Hydrolysis and Esterification: The cyanohydrin intermediate is hydrolyzed under acidic conditions (e.g., using hydrochloric acid in methanol). This step converts the nitrile to a carboxylic acid and simultaneously esterifies it.

  • Saponification: The methyl ester is then saponified using a base such as lithium hydroxide in a mixture of THF and water to yield (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid.

Part 2: Amidation and Deprotection

  • Amide Formation: The carboxylic acid from Part 1 is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like dimethylformamide (DMF). Gaseous ammonia is then bubbled through the solution, or an ammonium salt with a non-nucleophilic counterion is used, to form the corresponding amide.

  • Boc Deprotection: The N-Boc protecting group is removed by treating the amide with a strong acid. A common method is to dissolve the compound in a solution of hydrochloric acid in an organic solvent like dioxane or ethyl acetate.

  • Isolation: The final product, 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, is typically isolated by precipitation from the reaction mixture, followed by filtration, washing with a suitable solvent (e.g., diethyl ether), and drying under vacuum.

Evaluating Inhibitor Efficacy: In Vitro and Cell-Based Assays

Once synthesized, the inhibitory potential of compounds based on the 3-amino-2-hydroxy-4-phenylbutanamide scaffold must be rigorously evaluated. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess antiviral activity in a more biologically relevant context.[4][11][12]

In Vitro HIV-1 Protease Activity Assay (FRET-based)

This assay provides a quantitative measure of the inhibitor's ability to block the enzymatic activity of purified HIV-1 protease.[12][13][14]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.[12][14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution appropriate for HIV-1 protease activity (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired concentration in the assay buffer.

    • FRET Substrate: Dissolve the FRET peptide substrate in DMSO to create a stock solution and then dilute to the working concentration in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (and a known reference inhibitor) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 88 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/DABCYL pair).[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of the inhibitor to prevent HIV-1 infection of a susceptible cell line.[2][11][15][16]

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[11][15] Upon successful HIV-1 infection, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The amount of luciferase activity is directly proportional to the level of viral infection.

Protocol:

  • Cell Culture and Plating:

    • Culture TZM-bl cells in complete growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound.

    • Add 100 µL of a pre-titered HIV-1 virus stock to each well (except for the uninfected control wells).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor relative to the virus control (no inhibitor).

    • Determine the EC50 value (the concentration of inhibitor that reduces viral replication by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or to general toxicity to the host cells.[17][18][19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18][20] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Plating and Treatment:

    • Seed TZM-bl cells (or another appropriate cell line) in a 96-well plate as described for the antiviral assay.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Data Presentation and Interpretation

The results from these assays should be compiled and analyzed to provide a comprehensive profile of the inhibitor.

Table of Inhibitory Activity
Compound IDHIV-1 Protease IC50 (nM)[8][21][22]Antiviral EC50 (nM)[8][23][24]Cytotoxicity CC50 (µM)[7]Selectivity Index (SI = CC50/EC50)
Reference (e.g., Ritonavir) 0.015[8]3.0 - 5.0[23]>100>20000
Test Compound 1 Insert ValueInsert ValueInsert ValueCalculate Value
Test Compound 2 Insert ValueInsert ValueInsert ValueCalculate Value
Test Compound 3 Insert ValueInsert ValueInsert ValueCalculate Value
Mechanism of Action: Inhibitor Binding to HIV Protease

The 3-amino-2-hydroxy-4-phenylbutanamide scaffold is designed to mimic the transition state of the natural substrate of HIV protease.[6][9] The key interactions with the enzyme's active site are illustrated below.

Inhibitor_Binding cluster_0 HIV Protease Active Site cluster_1 Inhibitor Scaffold Asp25 Asp25 Asp25_prime Asp25' Flap_Region Flap Region (Ile50, Ile50') Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Asp25 H-bond Hydroxyl->Asp25_prime H-bond Phenyl Phenyl Group Phenyl->Flap_Region Hydrophobic Interaction Amide Amide Group Amide->Flap_Region H-bond

Caption: Key interactions between the 3-amino-2-hydroxy-4-phenylbutanamide scaffold and the HIV protease active site.

Conclusion

The 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride scaffold is a cornerstone in the design of effective HIV protease inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the synthesis and evaluation of novel inhibitors based on this critical structural motif. By employing a systematic approach that combines robust synthetic chemistry with rigorous in vitro and cell-based assays, researchers can continue to advance the development of new and improved antiretroviral therapies.

References

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Retrieved from [Link]

  • Animated HIV Science. (n.d.). Mechanisms of Action of Protease Inhibitors (PIs). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are HIV-1 protease inhibitors and how do they work?. Retrieved from [Link]

  • Maurer, M., & Harrich, D. (2016). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virology Journal, 13(1), 1-10.
  • Wikipedia. (n.d.). Ritonavir. Retrieved from [Link]

  • Shattock, R. J., & Moore, J. P. (2003). New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. Current Opinion in Pharmacology, 3(5), 541-546.
  • Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of Medicinal Chemistry, 42(10), 1789-1802.
  • Ghosh, A. K., et al. (2010). Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. Bioorganic & Medicinal Chemistry Letters, 20(3), 1247-1250.
  • Joshi, R. P., et al. (2020).
  • National Institutes of Health. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for HIV-PR inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Retrieved from [Link]

  • AnaSpec. (2021, July 15). SensoLyte® 490 HIV-1 Protease Assay Kit Fluorimetric. Retrieved from [Link]

  • Molla, A., et al. (2000). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 44(9), 2577-2579.
  • Kageyama, S., et al. (1992). In vitro anti-human immunodeficiency virus (HIV) activities of transition state mimetic HIV protease inhibitors containing allophenylnorstatine. Antimicrobial Agents and Chemotherapy, 36(5), 926-933.
  • bioRxiv. (2021, March 5). Preparation of functional IgY that potently neutralizes HIV-1 in TZM-bl Cell line. Retrieved from [Link]

  • Wang, Y., et al. (2012). Enhancement of Probe Signal for Screening of HIV-1 Protease Inhibitors in Living Cells. Sensors, 12(12), 17358-17369.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Lim, C. (2015, December 29).
  • Salmaso, V., & Moro, S. (2018). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 61(8), 3247-3280.
  • Li, Y., et al. (2011). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PLoS ONE, 6(7), e22415.
  • Li, H., et al. (2018). Classification of HIV-1 Protease Inhibitors by Machine Learning Methods. ACS Omega, 3(11), 16325-16332.
  • Godet, J., et al. (2016). FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein. Nucleic Acids Research, 44(13), e120.
  • Mimoto, T., et al. (1998). Practical synthesis of (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. Chemical & Pharmaceutical Bulletin, 46(4), 733-735.
  • Abdel-Rahman, H. M., et al. (2005). ALLOPHENYLNORSTATINE-CONTAINING HIV-1 PROTEASE INHIBITORS: DESIGN, SYNTHESIS AND STRUCTURE- ACTIVITY RELATIONSHIPS FOR SELECTED P2 LIGANDS. Bulletin of Pharmaceutical Sciences Assiut, 28(1), 1-10.
  • Google Patents. (n.d.). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

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Application

Application Note: Advanced Analytical Methodologies for 3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Chemical Context 3-Amino-2-hydroxy-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Chemical Context

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (AHPA-amide HCl) is a highly functionalized α -hydroxy- β -amino acid derivative. It serves as a critical chiral building block in the synthesis of advanced therapeutics, most notably as a core intermediate for calpain inhibitors[1], HTRA1 inhibitors targeting macular degeneration[2], and HIV-1 protease analogs[3].

Because the biological activity of these downstream active pharmaceutical ingredients (APIs) is heavily dependent on specific spatial conformations, rigorous analytical characterization of AHPA-amide HCl is non-negotiable. The molecule contains two adjacent stereocenters (C2 and C3), yielding four possible stereoisomers (e.g., the commonly utilized (2S,3R)-isomer). As a Senior Application Scientist, I have designed the following analytical framework not just to provide a readout of purity, but to establish a self-validating system that proactively identifies degradation pathways, stereoisomeric contamination, and synthetic impurities.

Physicochemical Properties & Analytical Challenges

To design robust analytical methods, we must first understand the molecule's fundamental properties. The presence of a primary amine, a secondary hydroxyl group, and a primary amide makes this compound highly polar, while the phenyl ring provides a strong hydrophobic anchor and UV chromophore.

Table 1: Physicochemical & Structural Data Summary

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₁₀H₁₅ClN₂O₂ (HCl salt)Requires orthogonal mass confirmation.
Molecular Weight 230.69 g/mol (Salt) / 194.23 g/mol (Free base)ESI+ LC-MS target: m/z 195.1 [M+H]⁺.
CAS Registry Number 247062-03-9 (General) / 2127390-55-8 (2S,3R)Ensures correct raw material sourcing.
pKa (Estimated) ~8.5 (Primary amine)Demands pH control in HPLC to prevent peak tailing.
UV Maxima ~210 nm (Amide/Amine), ~254 nm (Phenyl)Dual-wavelength monitoring is mandatory.
Key Degradant 3-Amino-2-hydroxy-4-phenylbutanoic acidAmide hydrolysis yields the carboxylic acid (m/z 196.1).

Mechanistic Rationale for Experimental Choices (E-E-A-T)

A robust analytical suite requires orthogonal techniques. Here is the causality behind our methodological choices:

  • Reversed-Phase HPLC (RP-HPLC): We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid, TFA). At pH ~2.0, the primary amine is fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing.

  • Chiral Normal-Phase HPLC: Stereoisomeric separation is achieved using an amylose/cellulose-based chiral stationary phase. Crucial Insight: We add 0.1% Diethylamine (DEA) to the mobile phase. Without DEA, the primary amine of AHPA-amide binds irreversibly to the chiral column, destroying peak shape and column lifespan.

  • LC-MS (ESI+): While TFA is excellent for UV-HPLC, it causes severe ion suppression in mass spectrometry by forming strong ion pairs with the amine. Therefore, the LC-MS protocol strictly substitutes TFA with 0.1% Formic Acid (FA) to ensure a high-fidelity [M+H]⁺ signal[2].

Detailed Experimental Protocols

Protocol A: RP-HPLC for Chemical Purity & Degradant Tracking

Self-Validation Criterion: The method must resolve AHPA-amide from its primary hydrolysis degradant (AHPA-acid) with a resolution ( Rs​ ) > 2.0.

Step 1: Reagent Preparation

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (80:20, v/v).

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of AHPA-amide HCl into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

Step 3: Chromatographic Conditions

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (primary quantification) and 254 nm (impurity tracking).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

Protocol B: Chiral HPLC for Stereoisomeric Purity (ee/de)

Self-Validation Criterion: Prior to analyzing the sample, a racemic standard must be injected to prove the column can resolve the enantiomers/diastereomers ( Rs​ > 1.5).

Step 1: Reagent Preparation

  • Mobile Phase: Hexane / Absolute Ethanol / Diethylamine (80:20:0.1, v/v/v). Mix thoroughly and degas.

Step 2: Sample Preparation

  • Dissolve 5.0 mg of AHPA-amide HCl in 1 mL of Ethanol. Dilute with 4 mL of Hexane (Concentration: 1.0 mg/mL). Note: Ensure the sample is fully dissolved; sonicate if necessary.

Step 3: Chromatographic Conditions

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Run Time: 30 minutes.

Protocol C: LC-MS (ESI+) for Identity Confirmation

Step 1: Conditions

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile[2].

  • Gradient: 5% B to 100% B over 3.5 minutes. Flow rate: 0.6 mL/min.

  • MS Mode: Electrospray Ionization Positive (ESI+), scanning m/z 100–500.

Step 2: Data Interpretation (Self-Validation)

  • The target peak must exhibit a base ion of m/z 195.1 ([M+H]⁺).

  • Troubleshooting Check: If a peak is observed at m/z 196.1 , the batch has undergone hydrolysis, converting the amide to the corresponding carboxylic acid. Reject or repurify the batch.

Analytical Validation Workflow

The following diagram illustrates the logical sequence and decision gates of the analytical characterization suite.

AnalyticalWorkflow cluster_0 Primary Analytical Suite Sample AHPA-HCl Sample Preparation & Aliquoting RPHPLC RP-HPLC (UV 210/254 nm) Chemical Purity & Degradants Sample->RPHPLC Chiral Chiral HPLC (NP) Stereoisomeric Purity (ee/de) Sample->Chiral LCMS LC-MS (ESI+) Mass Confirmation (m/z 195.1) Sample->LCMS Validation Data Synthesis & Self-Validation Check RPHPLC->Validation Purity > 98% Chiral->Validation ee/de > 99% LCMS->Validation [M+H]+ Confirmed Release QA/QC Batch Release Validated Intermediate Validation->Release

Caption: Analytical workflow for the characterization and QA/QC release of AHPA-HCl.

References

  • Source: Google Patents (US9527811B2)
  • Source: Google Patents (US10730832B2)
  • Source: Google Patents (WO2018064119A1)
  • Stereoselective synthesis of 3-amino-2-hydroxy-4-phenylbutanoate derivatives Source: Tetrahedron: Asymmetry 10 (1999) 2327–2336 URL:[Link]

Sources

Method

Experimental protocol for enzyme inhibition assay using 3-amino-2-hydroxy-4-phenylbutanamide

An In-Depth Guide to Aminopeptidase Inhibition Assays Using Bestatin and Its Analogs Introduction: The Critical Role of Aminopeptidases and the Utility of Bestatin Aminopeptidases are a ubiquitous class of exopeptidases...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Aminopeptidase Inhibition Assays Using Bestatin and Its Analogs

Introduction: The Critical Role of Aminopeptidases and the Utility of Bestatin

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are not merely involved in general protein turnover; they play pivotal roles in a multitude of physiological and pathological processes, including protein maturation, regulation of peptide hormones, angiogenesis, and immune responses.[2][3][4] Their involvement in diseases such as cancer, where enzymes like Aminopeptidase N (APN/CD13) are often overexpressed, makes them significant targets for therapeutic intervention.[5][6]

3-amino-2-hydroxy-4-phenylbutanamide and its derivatives represent a core scaffold for potent enzyme inhibitors. The most prominent and well-characterized member of this class is Bestatin, also known as Ubenimex.[7][8] Isolated from Streptomyces olivoreticuli, Bestatin is a natural dipeptide-like molecule with the chemical structure [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[9][10] It functions as a potent, broad-spectrum, and competitive inhibitor of a range of metalloaminopeptidases, including Leucine Aminopeptidase (LAP), Aminopeptidase N, and Aminopeptidase B.[10][11][12] A key feature of Bestatin is its high selectivity; it does not inhibit serine proteases like trypsin and chymotrypsin, making it a precise tool for studying aminopeptidase function.[8][10]

This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to accurately perform and interpret enzyme inhibition assays using Bestatin or its analogs. We will delve into the mechanistic underpinnings of the assay, provide step-by-step protocols for both colorimetric and fluorometric methods, and offer insights into robust data analysis.

Mechanism of Action: Understanding the Bestatin-Enzyme Interaction

The inhibitory activity of Bestatin is rooted in its structure, which mimics the transition state of peptide hydrolysis. It acts as a competitive, reversible inhibitor, binding tightly to the enzyme's active site.[11][13] An important kinetic feature of Bestatin is that it can be a slow-binding inhibitor for some aminopeptidases.[13][14] This means that the formation of the final, high-affinity enzyme-inhibitor complex is not instantaneous and can take several minutes to reach equilibrium.[15]

Causality Behind Experimental Design: This slow-binding characteristic is a critical consideration for assay design. A pre-incubation step, where the enzyme and inhibitor are mixed and allowed to equilibrate before the addition of the substrate, is mandatory for obtaining accurate and reproducible inhibition data.[12][15] Failure to include this step will lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).

The mechanism is not merely based on chelating the catalytic metal ion (often Zn²⁺) in the active site. Studies with Bestatin stereoisomers, which have different metal-chelating abilities, have shown that they still possess significant inhibitory activity, pointing to a more complex interaction with the enzyme's active site residues.[8][10]

cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Aminopeptidase Product Cleaved Product + N-terminal Amino Acid Enzyme->Product Catalyzes Cleavage EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site Bestatin Bestatin Inhibitor Bestatin->Enzyme Bestatin->EI_Complex

Caption: Competitive inhibition of aminopeptidase by Bestatin.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating through the inclusion of appropriate controls. The core principle is to measure the rate of product formation from a synthetic substrate in the presence of varying concentrations of the inhibitor.

Core Reagent Preparation

Proper reagent preparation is fundamental to assay success.

ReagentStock Solution PreparationFinal Assay ConcentrationStorage & Notes
Bestatin 10 mM in 100% DMSO. Warm to 37°C and vortex or sonicate to ensure complete dissolution.[12]0.1 nM - 100 µM (example range)Store at -20°C in small aliquots to avoid freeze-thaw cycles.[12]
Enzyme Prepare a concentrated stock (e.g., 1 mg/mL) in an appropriate buffer.Varies by enzyme activity. Titrate to find a concentration that gives a linear reaction rate for 15-30 min.Store at -80°C in aliquots. Avoid repeated freeze-thaw.
Assay Buffer 50 mM Tris-HCl, pH 8.0.[16] Some enzymes may require metal cofactors (e.g., 5 mM MgCl₂).[17]1XStore at 4°C.
Substrate 1 (Colorimetric) 100 mM L-Leucine-p-nitroanilide (L-pNA) in DMSO.0.1 - 2 mM (around Kₘ)Store at -20°C, protected from light.
Substrate 2 (Fluorometric) 10 mM L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in DMSO.10 - 100 µM (around Kₘ)Store at -20°C, protected from light.
Protocol 1: Colorimetric Inhibition Assay

This method is robust and suitable for most standard laboratory settings. It relies on the release of p-nitroaniline, which absorbs light at 405 nm.[12][18]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of Bestatin in 100% DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is common.

  • Plate Setup: In a clear, flat-bottom 96-well plate, add reagents in the following order:

    • Assay Buffer: Add the required volume to each well.

    • Inhibitor: Add 1 µL of the serially diluted Bestatin (or DMSO for controls) to the appropriate wells. This results in a consistent final DMSO concentration across all wells.

    • Enzyme: Add the diluted enzyme solution to all wells except the "No Enzyme" control.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at 37°C. This step is crucial for the inhibitor and enzyme to reach binding equilibrium.[15]

  • Reaction Initiation: Add the L-pNA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

  • Controls:

    • 100% Activity Control: Contains enzyme and DMSO vehicle, but no inhibitor.

    • 0% Activity Control (No Enzyme): Contains buffer, substrate, and DMSO, but no enzyme. This measures background substrate hydrolysis.

Protocol 2: Fluorometric Inhibition Assay

This method offers significantly higher sensitivity and is ideal for low-activity enzymes or when using very low concentrations of enzyme or inhibitor. It measures the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[16]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare serial dilutions of Bestatin in 100% DMSO as described in Protocol 1.

  • Plate Setup: In a black, flat-bottom 96-well plate (to minimize light scatter), add reagents in the following order:

    • Assay Buffer

    • Inhibitor/DMSO

    • Enzyme

  • Pre-incubation: Mix gently and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the Leu-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every 60 seconds for 20-30 minutes.

  • Controls: The same controls as in the colorimetric assay are required.

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Bestatin in DMSO C 3. Add Buffer, Inhibitor/DMSO, and Enzyme to Wells A->C B 2. Prepare Enzyme and Substrate Working Solutions B->C D 4. Pre-incubate for 15 min at 37°C (CRITICAL STEP) C->D E 5. Initiate Reaction by Adding Substrate D->E F 6. Read Plate Kinetically (Absorbance or Fluorescence) E->F G 7. Calculate Reaction Rates (V) F->G H 8. Determine % Inhibition G->H I 9. Plot Dose-Response Curve and Calculate IC50 H->I

Caption: General workflow for the aminopeptidase inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the kinetic curve (Absorbance or RFU vs. Time).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Trustworthiness Through Kinetic Analysis: To confirm the mechanism of inhibition (e.g., competitive), the entire experiment should be repeated using several different fixed concentrations of the substrate. The resulting data can be analyzed using classical enzyme kinetics plots, such as the Lineweaver-Burk or Dixon plots, to determine the inhibition constant (Kᵢ).[15] This provides a more fundamental measure of inhibitor potency than the IC50, which can vary with substrate concentration.

References

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry, 18(7), 964-976.

  • Li, L., et al. (2011). LYP3, a new bestatin derivative for aminopeptidase N inhibition. Medicinal Chemistry, 7(1), 32-36.

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological functions, and promising therapeutic applications. Medicinal research reviews, 26(1), 88–130.
  • National Open Access Monitor, Ireland. Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors.

  • MedChemExpress. Bestatin (Ubenimex) | Aminopeptidase N/Leukotriene A4 Hydrolase Inhibitor.

  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PLoS ONE, 12(11), e0188683.

  • APExBIO. Bestatin (Ubenimex): Precision Aminopeptidase Inhibition in Cancer and MDR Research.

  • Harbeson, S. L., & Rich, D. H. (1988). Inhibition of aminopeptidases by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301-7310.

  • Röhm, K. H. (1984). Interaction of the (2S,3S)-isomer of bestatin with yeast aminopeptidase I. Kinetic and binding studies. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 365(10), 1235-1246.

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of antibiotics, 29(1), 97-99.

  • Teuscher, F., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules, 26(19), 5989.

  • ResearchGate. Some kinetic characteristics of rePepN inhibition by bestatin.

  • Frontiers Media. Role of bestatin as a treatment for periodontitis.

  • Sanderink, G. J., Artur, Y., & Siest, G. (1988). Human aminopeptidases: a review of the literature. Journal of clinical chemistry and clinical biochemistry, 26(12), 795-807.

  • Talmadge, J. E., et al. (1986). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases. Cancer research, 46(9), 4505-4510.

  • PubMed. Human aminopeptidases: a review of the literature.

  • Stepanov, A. V., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Analytical Chemistry, 90(24), 14248-14255.

  • Online Inhibitor. Bestatin (Ubenimex, SKU A2575): Solving Core Assay Challenges.

  • Shakeel, T., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18833-18844.

  • BioAssay Systems. QuantiChrom™ Leucine Aminopeptidase Assay Kit.

  • PubMed. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases.

  • Google Patents. EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.

  • eScholarship. Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry.

  • Abcam. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).

  • Taylor & Francis Online. Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine.

  • Novus Biologicals. Leucine Aminopeptidase (LAP) Activity Assay Kit (Colorimetric).

  • PubMed. A radiochemical assay for aminopeptidase N.

  • JEWLScholar@MTSU. Arginyl aminopeptidase-like 1 (RNPEPL1): from hypothetical reading frame toward functional characterization.

  • APExBIO. Bestatin hydrochloride - Aminopeptidase Inhibitor.

  • APExBIO. Bestatin – Aminopeptidase Inhibitor.

  • American Society for Microbiology. Purification and Characterization of an Arginine Aminopeptidase from Lactobacillus sakei.

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid.

  • PubMed Central. M24B aminopeptidase inhibitors selectively activate the CARD8 inflammasome.

  • PubMed. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases.

  • PubMed Central. Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study.

  • Santa Cruz Biotechnology. Aminopeptidase B Inhibitors.

  • Merck. Arginyl aminopeptidase (aminopeptidase B)-like 1.

  • MDPI. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-α]pyridines—Synthesis and Evaluation.

  • Monash University. AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE.

  • ResearchGate. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review.

  • PubChem. (2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide.

  • PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors.

  • ResearchGate. Effect of inhibitors on enzyme activity Data indicate concentration...

  • PubMed Central. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System.

  • Argonne National Laboratory. New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme.

  • BenchChem. An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.

Sources

Application

A Robust, Validated RP-HPLC Method for the Assay and Purity Determination of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, a key intermediate in pharmaceutical synthesis. The developed reversed-phase (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This document provides a detailed protocol, from reagent preparation to data analysis, and explains the scientific rationale behind the chosen chromatographic parameters. The method is suitable for quality control and research environments, ensuring reliable determination of assay and purity for this critical compound.

Introduction and Analyte Overview

3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is an amino alcohol derivative that serves as a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure contains both polar functional groups (amine, hydroxyl, amide) and a non-polar phenyl group, along with two chiral centers, typically in the (2S,3R) configuration.[2] The purity and accurate quantification of this intermediate are critical for ensuring the safety and efficacy of the final drug product.

The primary challenge in developing an HPLC method for this analyte lies in controlling its chromatographic behavior, which is influenced by its polar nature and the basicity of the primary amine. This guide details a method that addresses these challenges to produce symmetric, well-resolved peaks suitable for robust quantification. The method validation is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Chromatographic Method and Rationale

A reversed-phase HPLC method with UV detection was selected for its widespread availability and suitability for analytes containing a UV-absorbing chromophore, such as the phenyl ring in the target molecule.

Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 stationary phase is chosen for its versatility and proven performance in retaining compounds with mixed polarity. The end-capping on modern C18 columns minimizes free silanol interactions, which is crucial for analyzing basic compounds.

  • Mobile Phase: An acidic mobile phase (pH 2.8) is employed to ensure the complete protonation of the primary amine group. This suppresses its interaction with any residual silanol groups on the silica backbone, a common cause of peak tailing, thereby ensuring sharp, symmetrical peaks.[6] A phosphate buffer is used to maintain a consistent pH and ionic strength, leading to stable and reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and efficiency in eluting the analyte.

  • Detection: The phenyl group provides a strong chromophore. UV detection at 220 nm is selected to provide high sensitivity for the analyte and potential aromatic impurities.[6]

  • Temperature Control: The column temperature is maintained at 30°C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Optimized HPLC Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 75% Mobile Phase A / 25% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Detailed Experimental Protocols

This section provides step-by-step methodologies for performing the analysis. Adherence to these protocols is essential for achieving accurate and reproducible results.

Reagent and Solution Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 2.8 using dilute phosphoric acid (H₃PO₄).

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates and degas thoroughly using sonication or vacuum filtration.[7]

  • Diluent:

    • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 75:25 (v/v) ratio. This ensures that the sample solvent matches the mobile phase, which is critical for good peak shape.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 5 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with Diluent and mix thoroughly. This solution is used for system suitability and quantification.

  • Sample Solution (50 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride sample into a 50 mL volumetric flask.

    • Prepare a stock solution following the same procedure as the Standard Stock Solution.

    • Prepare the final sample solution by performing a 1-in-10 dilution of the sample stock solution with Diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified.[8] This protocol ensures that the system is fit for its intended purpose on the day of analysis.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria outlined below.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Precision (%RSD) ≤ 2.0% for the peak area of five replicate injections

Note: Modern HPLC systems can often achieve a %RSD of ≤0.73%.[9]

Analytical Procedure
  • Once the system passes the SST, inject a blank (Diluent) to ensure no carryover or system contamination.

  • Inject the prepared sample solutions in a defined sequence. It is good practice to bracket sample injections with standard injections (e.g., Standard, Sample 1, Sample 2, Standard) to monitor for any drift in instrument response.

  • Record the chromatograms and integrate the peaks of interest.

Method Validation Summary

The described HPLC method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3] The results confirm the method is accurate, precise, and reliable.

Validation ParameterTypical Result
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity & Range R² > 0.999 over a range of 5 µg/mL to 75 µg/mL (10% to 150% of working conc.)
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (Repeatability) %RSD ≤ 1.0% for six sample preparations.
Limit of Quantitation (LOQ) ~1.0 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Solution Stability Standard and sample solutions are stable for at least 48 hours at room temp.

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from initial preparation to final reporting, providing a clear visual guide for the laboratory professional.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_data 3. Data & Reporting Phase Reagent_Prep Mobile Phase & Diluent Preparation Standard_Prep Reference Standard Solution Preparation Reagent_Prep->Standard_Prep Sample_Prep Test Sample Solution Preparation Reagent_Prep->Sample_Prep Equilibration System Equilibration Reagent_Prep->Equilibration SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep->SST Equilibration->SST Proceed if stable baseline Analysis Sample Injection & Chromatographic Run SST->Analysis Proceed if SST Passes Integration Peak Integration & Data Acquisition Analysis->Integration Calculation Assay / Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: End-to-end workflow for HPLC analysis.

Conclusion

This application note provides a thoroughly developed and validated isocratic RP-HPLC method for the reliable analysis of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. The detailed protocols and scientific justifications offer researchers and quality control analysts a robust framework for implementing this method. The procedure is specific, accurate, precise, and well-suited for routine use in a regulated pharmaceutical environment, ensuring high confidence in the analytical results for this important synthetic intermediate.

References

  • International Journal of Pharmaceutical Erudition. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Shabir, G. A. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • CRC. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • Ali, I., et al. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A. [Link]

  • NextSDS. * (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride*. NextSDS. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Chen, C. C., & Lin, C. E. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • NextSDS. (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid Hydrochloride. NextSDS. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Lee, K. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

  • Al-Qassab, H., et al. (2016). analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bartoňová, P., et al. (2016). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Analytical Methods. [Link]

  • Google Patents. (1983). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.
  • Mylan Laboratories Ltd. (2014). WO 2014/061034 A1. Googleapis.com.
  • Fiori, L., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. IRIS UniCa. [Link]

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Method

Peptide coupling techniques for 3-amino-2-hydroxy-4-phenylbutanoic acid

Application Note: Advanced Peptide Coupling Techniques for 3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPBA) Introduction 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), also referred to as allophenylnorstatine, is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Techniques for 3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPBA)

Introduction

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), also referred to as allophenylnorstatine, is a critical α -hydroxy- β -amino acid building block. It serves as a core pharmacophore in transition-state analog protease inhibitors—including those targeting HIV-1 and SARS-CoV-2 Mpro[1]—as well as in endomorphin-based mixed μ / δ opioid receptor modulators[2].

Despite its high therapeutic utility, incorporating AHPBA into synthetic peptides presents significant chemoselective challenges. The proximity of the secondary α -hydroxyl group to the reactive centers introduces risks of O-acylation, epimerization, and complex byproduct formation. This application note establishes field-validated protocols to overcome these hurdles, ensuring high-fidelity amide bond formation.

Mechanistic Insights: The Homobislactone Challenge

The synthetic behavior of AHPBA depends entirely on its role in the coupling reaction:

  • AHPBA as an Amine Acceptor: When the β -amino group of AHPBA is coupled to an incoming acyl donor, the reaction generally proceeds cleanly. The secondary α -hydroxyl group is sterically hindered and significantly less nucleophilic than the primary/secondary amine, allowing standard HBTU/HOBt protocols to be used without hydroxyl protection[3].

  • AHPBA as an Acyl Donor: When the carboxyl group of AHPBA is activated to couple with an incoming amine, severe complications can arise. Activation with standard benzotriazole-based reagents (e.g., HBTU, HATU) in the presence of a tertiary amine base (e.g., DIPEA) frequently leads to the formation of a homobislactone byproduct[4].

Causality of Homobislactone Formation: During C-terminal activation, the AHPBA carboxylate is converted into an active ester (e.g., OBt or OAt). If the incoming amine is sterically hindered, the rate of N-acylation drops. Simultaneously, the presence of a base enhances the nucleophilicity of the unprotected α -hydroxyl group of another AHPBA molecule. This leads to an intermolecular attack on the activated ester, forming a homobislactone and drastically reducing the yield of the desired dipeptide[4].

Quantitative Impact of Coupling Reagents

To mitigate homobislactone formation, the activation strategy must be carefully selected. Strong activation methods that do not require base addition (such as EDC/HOAt) are mandatory when coupling AHPBA to hindered amines[4].

Table 1: Impact of Coupling Conditions on AHPBA Amide Bond Yield vs. Homobislactone Formation (Model Reaction: Boc-AHPBA-OH + Sterically Hindered Amine)

Coupling ReagentBase AddedActivation IntermediateAmide Yield (%)Homobislactone (%)
EDC / HOBtDIPEA (2.0 eq)OBt Ester< 20%> 60%
HATUDIPEA (2.0 eq)OAt Ester< 30%> 50%
DIC / OxymaNoneActive Ester> 80%< 10%
EDC / HOAtNoneOAt Ester (Base-free)> 85%< 5%

Data synthesized from optimization studies of AHPBA coupling with sterically hindered amines[4].

Strategic Workflows & Decision Matrix

G Start AHPBA Peptide Coupling Role What is the role of AHPBA? Start->Role Amine Amine Acceptor (Reacting with Acyl Donor) Role->Amine Acyl Acyl Donor (Reacting with Amine) Role->Acyl Amine_Cond Standard Coupling (e.g., HBTU/HOBt/DIPEA) Hydroxyl usually unreactive Amine->Amine_Cond Acyl_Hindered Is the reacting amine sterically hindered? Acyl->Acyl_Hindered Yes_Hindered High Risk of Homobislactone. Use EDC/HOAt (No Base) or O-Protection (TBS) Acyl_Hindered->Yes_Hindered Yes No_Hindered Standard Activation (Monitor for side reactions) Acyl_Hindered->No_Hindered No

Caption: Decision matrix for AHPBA peptide coupling based on its role and steric hindrance.

Experimental Protocols

Protocol A: Base-Free Solution-Phase Coupling of AHPBA (Acyl Donor)

Objective: Couple Boc-AHPBA-OH to a sterically hindered amine while suppressing homobislactone formation[4]. Causality: Omitting the base prevents the deprotonation of the α -hydroxyl group, reducing its nucleophilicity. HOAt provides highly efficient activation even in the absence of base, accelerating the desired N-acylation over the undesired O-acylation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-(2S,3R)-AHPBA-OH (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF (to reach a 0.1 M concentration) under an inert atmosphere (N 2​ or Ar).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the mixture. Stir for 15 minutes at 0 °C to form the highly reactive OAt ester.

  • Coupling: Add the amine component (1.0 eq) dissolved in a minimal volume of DMF. Critical Step: Do not add DIPEA, NMM, or any other base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 5% KHSO 4​ (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted HOAt and acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify the target dipeptide via flash column chromatography.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using O-TBS Protected AHPBA

Objective: Incorporate AHPBA into a growing peptide chain on a solid support without risk of O-acylation during subsequent elongation steps. Causality: While unprotected statines can sometimes be coupled in solution[3], repeated exposure to large excesses of activated amino acids during SPPS cycles leads to cumulative O-acylation (depsipeptide formation). Protecting the hydroxyl as a tert-butyldimethylsilyl (TBS) ether ensures absolute chemoselectivity and higher crude purity[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide or Wang resin in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (6x).

  • Pre-activation: Dissolve Fmoc-AHPBA(TBS)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature. For optimal yields, perform a double coupling.

  • Capping: Wash with DMF (4x). Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Elongation: Proceed with standard Fmoc SPPS protocols for the remainder of the peptide sequence.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 3 hours. Note: This highly acidic environment simultaneously cleaves the peptide from the resin and quantitatively removes the O-TBS protecting group from the AHPBA residue[5].

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative HPLC.

SPPS N1 Resin Swelling & Deprotection N2 Coupling of O-TBS-AHPBA N1->N2 Fmoc-AHPBA(TBS)-OH DIC/Oxyma N2->N2 Double Coupling N3 Capping & Deprotection N2->N3 20% Piperidine N4 Chain Elongation N3->N4 Next Amino Acid N5 Global Cleavage & TBS Removal N4->N5 TFA/TIPS/H2O (95:2.5:2.5)

Caption: Step-by-step SPPS workflow for incorporating O-TBS protected AHPBA into peptide sequences.

Analytical Verification

Post-synthesis, it is critical to verify the stereochemical integrity of the coupled AHPBA to ensure no epimerization occurred during carboxyl activation. 1 H NMR spectroscopy of the α -methylene ABX spin system is the gold standard for this verification. The syn and anti diastereomers of statine analogs can be readily distinguished by their vicinal proton-proton coupling constants ( 3JH4,H3​ ), allowing configurational assignment without the need for chemical degradation[6].

Sources

Application

Application Note: A Multi-Modal Chromatographic Approach for the Purification of 3-amino-2-hydroxy-4-phenylbutanamide Hydrochloride

Abstract This application note presents a detailed guide for the purification of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, a polar and chiral molecule that presents unique challenges for conventional chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed guide for the purification of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, a polar and chiral molecule that presents unique challenges for conventional chromatographic methods. Due to its dual characteristics—a hydrophilic, positively charged amino group and a hydrophobic phenyl moiety—standard reversed-phase chromatography often yields poor retention and inadequate separation from polar impurities. We explore advanced chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), that leverage the analyte's distinct physicochemical properties. This guide provides a rationale for method selection, detailed step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to achieve high-purity isolation of the target compound.

Introduction: The Purification Challenge

3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a key chiral building block in medicinal chemistry.[1][2] Its structure incorporates a primary amine, a hydroxyl group, an amide, and a phenyl ring, resulting in a molecule that is both highly polar and possesses a distinct hydrophobic region. The hydrochloride salt form ensures aqueous solubility but also means the primary amine exists as a cation at neutral and acidic pH.

The purification of such compounds is non-trivial. The high polarity makes retention on traditional non-polar stationary phases (like C18) difficult, often causing the analyte to elute in the solvent front with other polar impurities.[3][4] Conversely, its hydrophobic phenyl group can lead to secondary interactions and poor peak shape in some systems. Therefore, a successful purification strategy must effectively manage these competing properties. This note details two robust methods that provide superior retention and selectivity: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

Rationale for Method Selection

The choice of chromatographic mode is dictated by the physicochemical properties of the analyte. A logical selection process is essential for efficient method development.

Analyte Properties:
  • High Polarity: The presence of amine, hydroxyl, and amide groups makes the molecule very hydrophilic.

  • Cationic Charge: The primary amine (pKa ~9-10) is protonated and positively charged in typical mobile phases (pH < 8).

  • Hydrophobicity: The phenyl group provides a non-polar region for hydrophobic interactions.

  • Chirality: The molecule contains stereocenters, which may require resolution from diastereomers or enantiomers in a final polishing step.[5]

Chromatographic Options:
  • Reversed-Phase Chromatography (RPC): While the most common technique, RPC is ill-suited for this analyte in its basic form due to poor retention. Modifications like ion-pairing agents are possible but can suppress MS signals and require long equilibration times.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of very polar analytes.[7] It utilizes a polar stationary phase and a high-organic mobile phase.[8] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[9] This makes HILIC an excellent choice for this compound.

  • Ion-Exchange Chromatography (IEX): Given the positive charge of the analyte, cation-exchange chromatography is a highly viable option.[10][11] Separation is based on electrostatic interactions between the positively charged analyte and a negatively charged stationary phase.[12]

  • Mixed-Mode Chromatography (MMC): This is arguably the most powerful approach as it leverages multiple retention mechanisms simultaneously.[13] A mixed-mode column combining cation-exchange and reversed-phase characteristics can interact with both the charged amine and the hydrophobic phenyl group, providing unique selectivity and enhanced retention.

The following diagram illustrates the decision-making process based on the analyte's key features.

MethodSelection Analyte Analyte Properties: 3-amino-2-hydroxy-4-phenylbutanamide HCl Prop1 High Polarity (Amine, Hydroxyl, Amide) Analyte->Prop1 Prop2 Cationic Charge (-NH3+) Analyte->Prop2 Prop3 Hydrophobic Region (Phenyl Group) Analyte->Prop3 Prop4 Chirality Analyte->Prop4 HILIC HILIC Prop1->HILIC Primary Driver IEX Cation Exchange (IEX) Prop2->IEX Primary Driver MMC Mixed-Mode (IEX/RPC) Prop2->MMC Synergistic Interaction Prop3->MMC Synergistic Interaction Chiral Chiral Chromatography Prop4->Chiral For Stereoisomer Resolution

Sources

Method

Application Note: The Role of Allophenylnorstatine in the Design and Evaluation of Feline Immunodeficiency Virus (FIV) Protease Inhibitors

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of the allophenylnorstatine scaffold in the creation of potent inhibitors against Fel...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of the allophenylnorstatine scaffold in the creation of potent inhibitors against Feline Immunodeficiency Virus (FIV) protease. It covers the mechanistic rationale, key structure-activity relationships, and comprehensive protocols for synthesis and bio-evaluation.

Introduction: FIV Protease as a Strategic Target

Feline Immunodeficiency Virus (FIV), a lentivirus that causes an AIDS-like syndrome in cats, serves as an invaluable small animal model for the development and preclinical evaluation of antiretroviral therapies.[1][2] A critical enzyme in the viral life cycle is the FIV protease (PR), an aspartic protease responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins.[3][4] This proteolytic processing is essential for the maturation of viral particles into their infectious form, making FIV PR a prime target for therapeutic intervention.[5]

While structurally similar to its human counterpart, HIV-1 protease, the FIV enzyme exhibits distinct substrate and inhibitor specificities.[5][6] These differences, particularly in the active site pockets, provide a unique challenge and opportunity for inhibitor design. This guide focuses on allophenylnorstatine, a non-proteinogenic amino acid that has proven to be a highly effective core structure for developing potent FIV PR inhibitors.

Section 1: Mechanistic Rationale for Allophenylnorstatine

The Transition-State Analogue Principle

Aspartic proteases, including FIV PR, function by using a pair of aspartic acid residues to activate a water molecule, which then attacks the scissile peptide bond of the substrate. This process proceeds through a high-energy, tetrahedral transition state.[7][8] Enzymes accelerate reactions by stabilizing this transient structure.[7] The core principle of transition-state analogue inhibition is to design a stable molecule that geometrically and electronically mimics this high-energy intermediate.[8][9] Such mimics bind to the enzyme's active site with much higher affinity than the substrate itself, acting as potent competitive inhibitors.[7]

Allophenylnorstatine: A Premier Transition-State Mimetic

Allophenylnorstatine, specifically the (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid isomer, is a powerful transition-state analogue for aspartic proteases.[10] Its secondary hydroxyl group is non-hydrolyzable and is positioned to mimic the tetrahedral geometry of the peptide hydrolysis intermediate. This hydroxyl group can form critical hydrogen bonds with the catalytic aspartate residues in the active site of FIV PR, effectively "locking" the inhibitor in place and preventing the catalytic cycle.

G cluster_0 Peptide Substrate Hydrolysis cluster_1 Inhibition Mechanism Substrate Substrate (Peptide Bond) TS Tetrahedral Transition State (High Energy) Substrate->TS Enzyme-catalyzed nucleophilic attack Products Cleaved Products TS->Products Bond cleavage Allophenylnorstatine Allophenylnorstatine Core (Stable Analogue) TS->Allophenylnorstatine Mimicked by Inhibited_Complex Stable Inhibited Complex (Enzyme Inactivated) Allophenylnorstatine->Inhibited_Complex Binds tightly FIV_PR FIV Protease Active Site FIV_PR->Inhibited_Complex Mimics T.S.

Caption: Mechanism of FIV protease inhibition by allophenylnorstatine.

Structure-Activity Relationship (SAR) Insights

The potency of allophenylnorstatine-based inhibitors is heavily influenced by the chemical groups appended at various positions, which interact with the protease's substrate-binding subsites (S1, S2, S3, etc.).

  • P1/P1' Moieties: These groups fit into the S1/S1' pockets of the protease. Large hydrophobic groups, like the benzyl group inherent to allophenylnorstatine, are often favored.

  • P3/P3' Moieties: The S3 and S3' subsites of FIV PR are sterically more crowded than those of HIV PR.[1] Consequently, FIV PR shows a strong preference for inhibitors with small hydrophobic residues (e.g., Alanine, Valine) at the P3 and P3' positions.[1][11] Bulky P3 groups can cause unfavorable steric clashes, significantly reducing inhibitory potency.[10] This is a critical design consideration for achieving selectivity and high affinity for FIV PR.

Section 2: Performance Data of Allophenylnorstatine-Based Inhibitors

The strategic incorporation of allophenylnorstatine has led to the development of highly potent FIV PR inhibitors. The table below summarizes the inhibitory constants (Kᵢ) for selected compounds, highlighting the impact of different P3 residues.

Inhibitor IDCore StructureP3 Residue(s)FIV PR KᵢHIV-1 PR KᵢReference
VLE776 AllophenylnorstatinePhenylalanine (Phe)Effective InhibitorPotent[10]
TL-3 PeptidomimeticSmall P3/P3'41 nM1.5 nM[12]
Compound 7a Modified RO31-8959Small P32.6 µM1.5 nM[11]
RO31-8959 Original DrugBulky P376 µM1.6 nM[11]

Data demonstrates that reducing the size of the P3 residue (Compound 7a vs. RO31-8959) can improve potency against FIV PR by over 29-fold while maintaining activity against HIV PR.[11]

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Peptide Coupling to the Allophenylnorstatine Core

This protocol outlines a standard method for coupling a protected amino acid or peptide fragment to the amine group of the allophenylnorstatine core, a key step in synthesizing more complex inhibitors.

Materials:

  • Boc-protected allophenylnorstatine derivative (e.g., from Scheme 1 in Ghosh et al., 2010[13])

  • Carboxylic acid fragment (P2/P3 moiety)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography).

Procedure:

  • Dissolve the carboxylic acid fragment (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the Boc-protected allophenylnorstatine derivative (1.0 equivalent) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the coupled product.

Protocol 3.2: In Vitro FIV Protease Inhibition Assay (Fluorogenic Method)

This protocol describes a robust, continuous kinetic assay to determine the potency (IC₅₀ or Kᵢ) of test compounds against recombinant FIV protease. The assay relies on the cleavage of a fluorogenic substrate, which separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence.

G start Start: Prepare Reagents prep_inhibitor 1. Create serial dilutions of Allophenylnorstatine Inhibitor in DMSO start->prep_inhibitor prep_plate 2. Dispense inhibitor dilutions and controls (DMSO) into 96-well assay plate prep_inhibitor->prep_plate add_enzyme 3. Add FIV Protease solution to each well prep_plate->add_enzyme pre_incubate 4. Pre-incubate at 37°C (allows inhibitor-enzyme binding) add_enzyme->pre_incubate add_substrate 5. Initiate reaction by adding Fluorogenic Substrate (e.g., Abz-K-V-Q/NO2-F-V-Q-S-K-G) pre_incubate->add_substrate measure_fluor 6. Immediately begin kinetic read on fluorescence plate reader (Ex/Em appropriate for fluorophore) add_substrate->measure_fluor analyze 7. Analyze data: Calculate initial velocities (V₀) Plot V₀ vs. [Inhibitor] Determine IC₅₀ or Kᵢ measure_fluor->analyze end_point End analyze->end_point

Caption: Workflow for the FIV protease fluorogenic inhibition assay.

Materials:

  • Assay Buffer: 0.05 M Sodium Citrate, 0.1 M Sodium Phosphate, 0.2 M NaCl, 1 mM DTT, pH 5.25.[5]

  • Recombinant FIV Protease: Purified enzyme, stored in an appropriate buffer at -80°C. Note: FIV PR is prone to autoproteolysis; use of stabilized or cleavage-resistant mutants is recommended.[3][14]

  • Fluorogenic Substrate: A peptide mimicking an FIV PR cleavage site, flanked by a fluorophore/quencher pair (e.g., A-L-T-(2-amino benzoic acid)K-V-Q/(p-NO2)F-V-Q-S-K-G).[5][6] Stock prepared in DMSO.

  • Test Inhibitor: Stock solution prepared in 100% DMSO.

  • Control Inhibitor: A known FIV PR inhibitor (e.g., TL-3) for assay validation.

  • Instrumentation: Fluorescence microplate reader with kinetic measurement capabilities and temperature control (37°C).

  • Assay Plate: Black, opaque 96-well microplate suitable for fluorescence.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.

  • Assay Plate Setup:

    • To test wells, add 2 µL of the corresponding inhibitor dilution.

    • To "No Inhibitor" (100% activity) control wells, add 2 µL of DMSO.

    • To "No Enzyme" (background) control wells, add 2 µL of DMSO.

  • Enzyme Addition: Prepare a working solution of FIV protease in Assay Buffer. Add 98 µL of this solution to all wells except the "No Enzyme" controls. Add 98 µL of Assay Buffer to the "No Enzyme" wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Initiate the reaction by adding 100 µL of the substrate solution to all wells, bringing the final volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-warmed to 37°C) and begin reading the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Subtract the background rate from the "No Enzyme" wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[Inhibitor] and fitting the data to a four-parameter logistic equation.

    • If necessary, the Kᵢ value can be determined using the Cheng-Prusoff equation or by performing the assay at multiple substrate concentrations and using Morrison's equation for tight-binding inhibitors.

Conclusion

Allophenylnorstatine is a cornerstone scaffold for the rational design of FIV protease inhibitors. Its ability to act as a stable transition-state analogue provides a foundation for high-affinity binding. By understanding the specific structural requirements of the FIV PR active site—particularly the preference for small P3 substituents—researchers can intelligently modify the allophenylnorstatine core to create inhibitors with exceptional potency and specificity. The protocols provided herein offer a validated framework for the synthesis and rigorous enzymatic evaluation of these promising therapeutic candidates, furthering the use of the FIV model to combat lentiviral diseases.

References

  • Le, V. D., Mak, C. C., Lin, Y. C., Elder, J. H., & Wong, C. H. (2001). Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine. Bioorganic & Medicinal Chemistry, 9(5), 1185-1195.

  • Phelps, J. L., & Elder, J. H. (2001). Molecular analysis of the feline immunodeficiency virus protease: generation of a novel form of the protease by autoproteolysis and construction of cleavage-resistant proteases. Journal of Virology, 75(12), 5646-5653.

  • Lin, Y. C., Beck, Z., Morris, G. M., Olson, A. J., & Elder, J. H. (2003). Alteration of substrate and inhibitor specificity of feline immunodeficiency virus protease. Journal of Virology, 77(12), 6589-6600.

  • Mak, C. C., Brik, A., Lerner, D. L., Elder, J. H., Morris, G. M., Olson, A. J., & Wong, C. H. (2003). Design and synthesis of broad-based mono- and bi-cyclic inhibitors of FIV and HIV proteases. Bioorganic & Medicinal Chemistry, 11(9), 2025-2040.

  • Lee, V., Brik, A., Chiang, L. C., Ramlachan, N., Lin, Y. C., Elder, J. H., & Wong, C. H. (2006). Development of a new type of protease inhibitors, efficacious against FIV and HIV variants. Journal of the American Chemical Society, 128(3), 967-981.

  • Wikipedia. (n.d.). Transition state analog.

  • Dybała-Defratyka, A., & Paneth, P. (2013). Transition State Analogues of Enzymatic Reaction as Potential Drugs. IntechOpen.

  • Phelps, J. L., & Elder, J. H. (2001). Molecular analysis of the feline immunodeficiency virus protease: generation of a novel form of the protease by autoproteolysis and construction of cleavage-resistant proteases. ASM Journals.

  • Brik, A., & Wong, C. H. (1998). Analysis of the S3 and S3′ subsite specificities of feline immunodeficiency virus (FIV) protease: Development of a broad-based protease inhibitor efficacious against FIV, SIV, and HIV in vitro and ex vivo. Proceedings of the National Academy of Sciences, 95(19), 11051-11056.

  • Me-Ndes, G. J., & Das, S. (2023). Feline immunodeficiency virus: current insights into pathogenesis, clinical impact, and advances in treatment and vaccine development. Frontiers in Veterinary Science, 10.

  • Beck, Z., Le, V. D., Wong, C. H., & Elder, J. H. (2006). Selection of drug-resistant feline immunodeficiency virus (FIV) encoding FIV/HIV chimeric protease in the presence of HIV-specific protease inhibitors. Journal of Virology, 80(16), 8129-8138.

  • Ghosh, A. K., Gemma, S., Simoni, E., Baldridge, A., Walters, D. E., Ide, K., ... & Mitsuya, H. (2010). Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. Bioorganic & Medicinal Chemistry Letters, 20(3), 1245-1249.

  • Lee, S. K., Beck, Z., Li, W., Morris, G., & Elder, J. H. (2011). Generation of infectious feline immunodeficiency virus (FIV) encoding FIV/human immunodeficiency virus chimeric protease. Journal of Virology, 85(5), 2388-2392.

  • Roston, D., & Schramm, V. L. (2011). Transition states of native and drug-resistant HIV-1 protease are the same. Proceedings of the National Academy of Sciences, 108(43), 17653-17658.

  • Schramm, V. L. (2011). Transition states, analogues and drug development. FEBS Letters, 585(19), 2975-2981.

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Application

Synthesis and Evaluation of 3-Amino-2-hydroxy-4-phenylbutanamide Derivatives: Application Notes for Cancer Research

Introduction: Targeting Aminopeptidases in Oncology The 3-amino-2-hydroxy-4-phenylbutanamide scaffold is a cornerstone in the design of potent enzyme inhibitors, most notably represented by Bestatin (also known as Ubenim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Aminopeptidases in Oncology

The 3-amino-2-hydroxy-4-phenylbutanamide scaffold is a cornerstone in the design of potent enzyme inhibitors, most notably represented by Bestatin (also known as Ubenimex). Bestatin, a natural dipeptide, has garnered significant attention in oncology for its ability to inhibit metalloproteases, particularly aminopeptidase N (APN/CD13).[1][2] APN is a transmembrane zinc-dependent metallopeptidase frequently overexpressed on the surface of tumor cells and is deeply implicated in critical stages of cancer progression, including tumor invasion, metastasis, and angiogenesis.[3]

The mechanism of action of Bestatin and its derivatives is centered on their ability to chelate the active site zinc ion within aminopeptidases, thereby blocking their enzymatic activity. This inhibition disrupts the processing of various bioactive peptides, leading to a cascade of anti-tumor effects. These include the suppression of tumor cell proliferation, induction of apoptosis, and the inhibition of angiogenesis—the formation of new blood vessels essential for tumor growth.[3][4] Research has demonstrated that these compounds can inhibit the degradation of the extracellular matrix by tumor cells, a crucial step in invasion and metastasis.[3]

The structural core of these inhibitors, particularly the α-hydroxy-β-amino acid moiety, is critical for their interaction with the enzyme's active site. Structure-activity relationship (SAR) studies have revealed that modifications to both the P1 and P1' positions of the Bestatin scaffold can significantly influence potency and selectivity.[1] For instance, incorporating extended aromatic side chains at the P1 position has been shown to result in potent inhibition.[1] This guide provides detailed protocols for the synthesis of a library of 3-amino-2-hydroxy-4-phenylbutanamide derivatives and their subsequent evaluation as potential anti-cancer agents.

I. Chemical Synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide Derivatives

This section details a robust and adaptable solid-phase synthesis protocol for generating a library of 3-amino-2-hydroxy-4-phenylbutanamide derivatives. Solid-phase synthesis offers significant advantages in terms of ease of purification and the ability to rapidly generate multiple analogues.

Workflow for Solid-Phase Synthesis

The overall workflow for the solid-phase synthesis is depicted below. The strategy employs a Wang resin to which the first amino acid is anchored, followed by coupling of the core α-hydroxy-β-amino acid, and finally cleavage from the resin to yield the desired product.

Synthesis_Workflow Resin Wang Resin AA1 Fmoc-Amino Acid (P1') Coupling (HATU, DIEA, DMAP) Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 Core (2S,3R)-3-Boc-amino- 2-hydroxy-4-phenylbutanoic acid Coupling (HATU, DIEA) Deprotect1->Core Cleavage Cleavage & Global Deprotection (95% TFA / 2.5% TIS / 2.5% H₂O) Core->Cleavage Purify Purification (Preparative HPLC) Cleavage->Purify Product Final Product Purify->Product

Caption: Solid-phase synthesis workflow for 3-amino-2-hydroxy-4-phenylbutanamide derivatives.

Protocol 1: Solid-Phase Synthesis of Derivatives

This protocol describes the synthesis of a representative derivative, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine (Bestatin).

Materials:

  • Wang Resin

  • Fmoc-L-Leucine

  • (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

  • N,N-Diisopropylethylamine (DIEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Wang resin (1 g, 1 mmol) in DCM for 30 minutes in a solid-phase synthesis vessel. Drain the DCM.

  • First Amino Acid Coupling (Fmoc-L-Leucine):

    • Dissolve Fmoc-L-Leucine (3 eq, 3 mmol) in DMF.

    • Add HATU (2.9 eq, 2.9 mmol) and DIEA (6 eq, 6 mmol) to the amino acid solution.

    • Add a catalytic amount of DMAP.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

    • Repeat with fresh 20% piperidine in DMF and shake for 20 minutes.

    • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Core Coupling ((2S,3R)-3-Boc-amino-2-hydroxy-4-phenylbutanoic acid):

    • Dissolve (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (2.5 eq, 2.5 mmol) in DMF.

    • Add HATU (2.4 eq, 2.4 mmol) and DIEA (5 eq, 5 mmol).

    • Add the activation mixture to the resin and shake for 4 hours at room temperature.

    • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the crude product, decant the ether, and dry the product under vacuum.

Protocol 2: Purification by Preparative HPLC

Instrumentation and Reagents:

  • Preparative HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of Solvent A.

  • Method Development (Analytical Scale):

    • Optimize the separation on an analytical C18 column using a linear gradient (e.g., 5-95% Solvent B over 30 minutes).

  • Scale-Up to Preparative Scale:

    • Based on the analytical run, develop a preparative gradient. A common starting point is a shallow gradient around the elution percentage of the target compound.

    • Inject the dissolved crude product onto the preparative column.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction using analytical HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization and Expected Results

The final product should be characterized by Mass Spectrometry and NMR to confirm its identity and purity.

  • Mass Spectrometry (ESI-MS): For Bestatin (C₁₆H₂₄N₂O₄), the expected [M+H]⁺ is approximately 309.18.

  • ¹H NMR (400 MHz, D₂O): Expected chemical shifts (δ) in ppm: ~7.2-7.4 (m, 5H, Ar-H), ~4.2-4.4 (m, 2H), ~3.4 (m, 1H), ~2.8-3.0 (m, 2H), ~1.5-1.7 (m, 3H), ~0.8-1.0 (m, 6H).

  • ¹³C NMR (100 MHz, D₂O): Expected chemical shifts (δ) in ppm: ~175 (C=O), ~173 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~74 (CH-OH), ~53 (CH-NH₂), ~52 (CH-NH), ~40 (CH₂), ~39 (CH₂), ~24 (CH), ~22 (CH₃), ~21 (CH₃).

Note: NMR spectra should be compared with literature values for confirmation.

II. Biological Evaluation in Cancer Cell Models

This section provides protocols for evaluating the anti-cancer activity of the synthesized derivatives.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Tumor Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top surface of the Boyden chamber inserts. Incubate at 37°C for 2 hours to allow the gel to solidify.

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing the test compound or vehicle control.

  • Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells. Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Cell Removal and Staining:

    • Remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom surface with methanol for 10 minutes.

    • Stain the cells with Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. Calculate the percentage of invasion inhibition compared to the vehicle control.

Protocol 5: In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel Basement Membrane Matrix

  • 96-well plate

Procedure:

  • Plate Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-cooled 96-well plate. Incubate at 37°C for 30-60 minutes to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the test compounds or vehicle control.

  • Cell Seeding: Seed the HUVEC suspension (1.0-1.5 x 10⁴ cells/well) onto the solidified Matrigel.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Data Presentation: Expected Biological Activity

The synthesized derivatives are expected to exhibit a range of anti-cancer activities. The following table provides a template for summarizing the IC₅₀ values obtained from cell viability assays.

Compound IDR Group (P1')Cancer Cell LineIC₅₀ (µM)
Bestatin (Control) LeucineHeLa~25
A549~30
Derivative 1 AlanineHeLa[Experimental Value]
A549[Experimental Value]
Derivative 2 PhenylalanineHeLa[Experimental Value]
A549[Experimental Value]
... .........

III. Safety and Handling

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Specific Reagent Handling:

  • HATU: This coupling reagent is a sensitizer and can cause allergic reactions upon repeated exposure.[5][6] Handle with care and avoid inhalation of dust.

  • TFA: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Piperidine: Toxic and flammable. Use in a well-ventilated area away from ignition sources.

  • Boc-protected Amino Acids: Generally considered low hazard, but may cause skin and eye irritation.[7][8]

IV. Troubleshooting

ProblemPossible CauseSolution
Low Synthesis Yield Incomplete coupling reactions.Increase coupling time or use a more potent coupling reagent. Ensure reagents are fresh.
Premature cleavage from resin.Use a more stable resin or milder reaction conditions.
Multiple Peaks in HPLC Incomplete reactions or side reactions.Optimize coupling and deprotection steps. Check for racemization.
Degradation of the product.Ensure the cleavage cocktail is fresh and handle the product quickly. Lyophilize promptly after purification.
High Variability in Biological Assays Inconsistent cell seeding density.Use a hemocytometer for accurate cell counting.
Compound precipitation in media.Check the solubility of the compounds. Use a lower concentration of DMSO if necessary.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of 3-amino-2-hydroxy-4-phenylbutanamide derivatives as potential anti-cancer agents. By systematically modifying the structure of these compounds and assessing their effects on cell viability, invasion, and angiogenesis, researchers can identify novel and potent inhibitors of aminopeptidases for further development in oncology.

References

  • Amin, S. A., Adhikari, N., & Jha, T. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry, 61(15), 6468–6490. [Link]

  • Wang, J., et al. (2014). Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13. Cancer Medicine, 3(3), 580-590. [Link]

  • Xu, Y., & Liu, J. (2008). Aminopeptidase N (APN/CD13) as a Target for Anti-Cancer Agent Design. Current Medicinal Chemistry, 15(20), 2071-2084. [Link]

  • McGinty, R. K., & Scappini, E. L. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 54(6), 1845-1855. [Link]

  • Amin, S. A., Adhikari, N., & Jha, T. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. PubMed, 29630364. [Link]

  • Amin, S. A., Adhikari, N., & Jha, T. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry. [Link]

  • Corning Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. [Link]

  • Innoprot. (n.d.). In vitro Cell Invasion Assay. [Link]

  • GlobeChemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

  • Corning Life Sciences. (n.d.). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Novel Bestatin Analogs. [Link]

  • NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of bestatin-based ABPs. [Link]

  • NCBI. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • WordPress. (n.d.). Peptide Synthesis – Safety Topics. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Nishizawa, R., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695-699. [Link]

  • PubMed. (2011). LYP3, a new bestatin derivative for aminopeptidase N inhibition. [Link]

  • Veeprho. (n.d.). ((2S,3R)-3-Amino-2-(((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)oxy)-4-phenylbutanoyl)leucine. [Link]

  • NCBI. (n.d.). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

  • PubMed. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala. [Link]

  • Frontiers. (2020). Reactions of Medicinal Gold(III) Compounds With Proteins and Peptides Explored by Electrospray Ionization Mass Spectrometry and Complementary Biophysical Methods. [Link]

  • PubMed. (2009). Complete assignment of 1H and 13C NMR data of pravastatin derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • NCBI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

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Method

Application Notes &amp; Protocols: The Utility of 3-Amino-2-Hydroxy-4-Phenylbutanamide as a Research Chemical in Enzyme Inhibition Studies

Abstract This document provides detailed application notes and protocols for the research chemical 3-amino-2-hydroxy-4-phenylbutanamide. While not a widely characterized compound on its own, its core structure represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the research chemical 3-amino-2-hydroxy-4-phenylbutanamide. While not a widely characterized compound on its own, its core structure represents a critical pharmacophore, most notably found in the natural metalloprotease inhibitor, Bestatin. This guide will, therefore, focus on the application of 3-amino-2-hydroxy-4-phenylbutanamide as a fundamental building block and a potential active agent for the study of various peptidases. We will explore its synthesis, characterization, and provide detailed protocols for its use in enzyme inhibition assays, positioning it as a valuable tool for researchers in enzymology, cancer biology, and drug development.

Introduction: A Core Pharmacophore for Peptidase Inhibition

3-Amino-2-hydroxy-4-phenylbutanamide is a fascinating molecule for chemical biology and medicinal chemistry. Its structure contains the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, which is the cornerstone of the potent, reversible inhibitor Bestatin. Bestatin, originally isolated from Streptomyces olivoreticuli, is a well-established inhibitor of several aminopeptidases, including leucine aminopeptidase (LAP), aminopeptidase N (APN/CD13), and aminopeptidase B (APB).

The inhibitory power of this structural motif lies in its ability to act as a transition-state analog . The α-hydroxycarbonyl group chelates the active site metal ion (typically Zn²⁺) of the target metalloprotease, while the adjacent amino group and the phenylpropyl side chain mimic the tetrahedral intermediate of peptide bond hydrolysis. This mechanism confers high affinity and specificity.

Therefore, 3-amino-2-hydroxy-4-phenylbutanamide can be utilized by researchers in two primary ways:

  • As a synthetic precursor for creating novel, more complex peptidase inhibitors.

  • As a fragment or standalone inhibitor to probe the active sites of peptidases and establish baseline structure-activity relationships (SAR).

This guide provides the foundational knowledge and protocols to leverage this versatile chemical in a research setting.

Physicochemical and Handling Properties

Proper handling and storage are paramount for ensuring the integrity of the compound for experimental use.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₄N₂O₂Calculated
Molecular Weight 194.23 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in DMSO, Methanol. Limited solubility in water.General chemical principles
Storage Store at -20°C, desiccated, and protected from light.Recommended practice

Stock Solution Preparation: For biological assays, prepare a 10-100 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

Synthesis and Characterization

The synthesis of 3-amino-2-hydroxy-4-phenylbutanamide can be achieved from L-phenylalanine as a starting material. The following is a generalized workflow based on established synthetic routes for Bestatin precursors.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow A L-Phenylalanine B N-Boc Protection A->B C Esterification (e.g., MeI, K2CO3) B->C D N-Boc-L-Phenylalanine Methyl Ester C->D E Reduction (e.g., DIBAL-H) D->E F N-Boc-L-Phenylalaninal E->F G Cyanohydrin Formation (e.g., KCN/AcOH) F->G H Nitrile Hydrolysis (e.g., HCl) G->H I Amidation (e.g., DCC/NH4OH) H->I K Boc Deprotection (e.g., TFA) I->K J Final Product: 3-amino-2-hydroxy-4-phenylbutanamide K->J

Caption: A generalized synthetic route from L-Phenylalanine.

Quality Control & Characterization

Before use in any biological assay, the identity and purity of the synthesized compound must be confirmed.

TechniquePurposeExpected Results
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butane backbone, and exchangeable protons of the amine, hydroxyl, and amide groups.
¹³C NMR Structural confirmationResonances for all 10 carbon atoms, including the carbonyl carbon of the amide and the carbons of the phenyl ring.
Mass Spectrometry (HRMS) Exact mass determinationA measured m/z value that corresponds to the calculated exact mass of the protonated molecule [M+H]⁺ (195.1128).
HPLC Purity assessmentA single major peak, indicating >95% purity, is recommended for biological assays.

Application: In Vitro Aminopeptidase Inhibition Assay

The primary application of 3-amino-2-hydroxy-4-phenylbutanamide is to assess its inhibitory potential against various aminopeptidases. This protocol describes a general method using a chromogenic substrate that can be adapted for specific enzymes like Aminopeptidase N (APN/CD13).

Mechanism of Inhibition

The compound is expected to function as a competitive, slow-binding inhibitor, chelating the active site Zn²⁺ ion.

G cluster_0 Enzyme Inhibition Mechanism Enzyme Aminopeptidase (E) Zn²⁺ Active Site Product Cleaved Product (P) Enzyme->Product Hydrolysis Substrate Peptide Substrate (S) Substrate->Enzyme Inhibitor 3-amino-2-hydroxy-4-phenylbutanamide (I) α-hydroxycarbonyl Inhibitor->Enzyme:f1 Competitive Binding (Chelates Zn²⁺)

Caption: Competitive inhibition via transition-state mimicry.

Experimental Protocol: APN/CD13 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-amino-2-hydroxy-4-phenylbutanamide against human recombinant Aminopeptidase N (CD13).

Materials:

  • Human Recombinant APN/CD13 (e.g., R&D Systems, Cat# 2335-ZN)

  • Assay Buffer: 25 mM Tris, pH 7.5

  • Substrate: L-Leucine-p-nitroanilide (L-pNA)

  • Inhibitor Stock: 10 mM 3-amino-2-hydroxy-4-phenylbutanamide in DMSO

  • Positive Control: 1 mM Bestatin in water

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the inhibitor (3-amino-2-hydroxy-4-phenylbutanamide) in Assay Buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare dilutions for the Bestatin positive control. Remember to include a DMSO vehicle control.

  • Enzyme Preparation: Dilute the recombinant APN/CD13 in Assay Buffer to the working concentration recommended by the manufacturer (e.g., 20 ng/mL).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the serially diluted inhibitor, Bestatin, or DMSO vehicle control to the appropriate wells.

    • Add 20 µL of the diluted enzyme to all wells except the "Substrate Blank" wells. Add 20 µL of Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the L-pNA substrate (prepared at 5 mM in Assay Buffer) to all wells to start the reaction. The final concentration in the 100 µL reaction volume will be 1 mM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of p-nitroaniline production is directly proportional to enzyme activity.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (V = ΔAbs₄₀₅nm / Δtime).

    • Normalize the rates by subtracting the rate of the "Substrate Blank" well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot the % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Expected Results & Interpretation

While no published IC₅₀ value exists for 3-amino-2-hydroxy-4-phenylbutanamide, one can hypothesize its potency relative to Bestatin. Since it lacks the L-Leucine moiety of Bestatin, which contributes to binding affinity, its IC₅₀ value is expected to be significantly higher (lower potency) than that of Bestatin.

CompoundTarget EnzymeExpected IC₅₀ Range
BestatinAPN/CD130.1 - 2 µM
3-amino-2-hydroxy-4-phenylbutanamide APN/CD13> 100 µM (Hypothesized)

Discovering that this core fragment possesses even modest inhibitory activity would validate it as a critical pharmacophore and a starting point for fragment-based drug design.

Conclusion and Future Directions

3-Amino-2-hydroxy-4-phenylbutanamide serves as a quintessential example of a core structural fragment whose value is derived from its role in more complex, highly active molecules. For the researcher, it is not just a compound but a tool—a chemical probe to dissect enzyme mechanisms and a foundational scaffold for the rational design of novel therapeutics. The protocols outlined herein provide a robust framework for initiating these investigations. Future work could involve co-crystallization of the compound with target peptidases to structurally validate its binding mode or its use in cell-based assays to assess membrane permeability and cytotoxicity as a prelude to more advanced inhibitor design.

References

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99. [Link]

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current drug metabolism, 2(1), 67-85. [Link]

  • Wilk, S., & Thurston, L. S. (1990). Inhibition of angiotensin-converting enzyme and other peptidases by bestatin and its stereoisomer. Journal of neurochemistry, 54(3), 944-949. [Link]

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of medicinal chemistry, 20(4), 510-515. [Link]

  • Hashida, S., Takagi, H., Itoh, N., Nakata, Y., Yano, M., & Hori, R. (2002). A role for aminopeptidase N (CD13) in the regulation of angiogenesis. The Journal of clinical investigation, 109(6), 809-817. [Link]

Application

Application Notes and Protocols for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (Bestatin/Ubenimex) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Potent Aminopeptidase Inhibitor 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, more commonly kno...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Potent Aminopeptidase Inhibitor

3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, more commonly known in the scientific community as Bestatin or its therapeutic name Ubenimex, is a competitive and reversible protease inhibitor with significant implications for drug discovery.[1][2] Originally isolated from the culture filtrate of Streptomyces olivoreticuli, this dipeptide analogue has garnered considerable attention for its multifaceted biological activities.[3] As a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase, Bestatin has been investigated for its therapeutic potential in a range of diseases, most notably in oncology.[2][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of Bestatin in a laboratory setting. We will delve into its mechanism of action, provide detailed protocols for key in vitro and in vivo assays, and present its broader applications in cancer research and beyond.

Physicochemical Properties and Handling

PropertyValueReference
Synonyms Bestatin, Ubenimex, N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine hydrochloride[2]
CAS Number 65391-42-6 (hydrochloride), 58970-76-6 (free base)[5]
Molecular Formula C16H24N2O4・HCl[6]
Molecular Weight 344.8 g/mol [5]
Solubility Soluble in DMSO (≥12.34 mg/mL), Methanol, and Water. For cell-based assays, DMSO is a common solvent.[5][7]
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Aqueous solutions are less stable and should be prepared fresh.[5]

Preparation of Stock Solutions:

To prepare a 10 mM stock solution of Bestatin hydrochloride (MW: 344.8 g/mol ) in DMSO:

  • Weigh out 3.45 mg of Bestatin hydrochloride powder.

  • Dissolve in 1 mL of sterile DMSO.

  • Gently vortex or sonicate until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Mechanism of Action: Targeting Key Enzymes in Disease Progression

Bestatin exerts its biological effects primarily through the competitive and reversible inhibition of zinc-dependent metalloproteases, particularly aminopeptidases.[2] These enzymes play crucial roles in various physiological and pathological processes, including peptide metabolism, antigen presentation, and angiogenesis.[2][8]

The primary targets of Bestatin include:

  • Aminopeptidase N (APN/CD13): Overexpressed in various cancer cells, APN is involved in tumor growth, invasion, and angiogenesis.[8]

  • Leukotriene A4 (LTA4) Hydrolase: An enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[4]

  • Aminopeptidase B (APB): Plays a role in the processing of peptides with N-terminal arginine or lysine residues.[4]

By inhibiting these enzymes, Bestatin can modulate several downstream signaling pathways, leading to anti-tumor and immunomodulatory effects.

Bestatin_Mechanism_of_Action cluster_enzymes Enzyme Inhibition cluster_pathways Downstream Effects Bestatin Bestatin (Ubenimex) APN Aminopeptidase N (APN/CD13) Bestatin->APN Inhibits LTA4H Leukotriene A4 Hydrolase Bestatin->LTA4H Inhibits APB Aminopeptidase B Bestatin->APB Inhibits Apoptosis ↑ Apoptosis Bestatin->Apoptosis Autophagy ↑ Autophagic Cell Death Bestatin->Autophagy Angiogenesis ↓ Angiogenesis APN->Angiogenesis TumorGrowth ↓ Tumor Growth & Proliferation APN->TumorGrowth Inflammation ↓ Inflammation LTA4H->Inflammation ImmuneResponse ↑ Immune Response APB->ImmuneResponse Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis & Interpretation EnzymeAssay Aminopeptidase Activity Assay IC50 IC50 Determination EnzymeAssay->IC50 CellViability Cell Viability Assay (WST-8) CellViability->IC50 CellMigration Cell Migration Assay (Wound Healing) PathwayAnalysis Signaling Pathway Analysis CellMigration->PathwayAnalysis CellInvasion Cell Invasion Assay (Boyden Chamber) CellInvasion->PathwayAnalysis AngiogenesisAssay Angiogenesis Assay (Dorsal Air Sac) AngiogenesisAssay->PathwayAnalysis LeadOptimization Lead Optimization IC50->LeadOptimization PathwayAnalysis->LeadOptimization

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding homobislactone formation in 3-amino-2-hydroxy-4-phenylbutanoic acid coupling

Welcome to the technical support center for challenges related to the coupling of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This resource is designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the coupling of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this valuable chiral building block into their synthetic targets. A primary and often frustrating side reaction encountered is the formation of a homobislactone dimer, which can significantly impact yield and purity. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you successfully avoid this problematic side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant byproduct with a mass corresponding to a dimer of our AHPBA starting material during our coupling reaction. What is happening and how can we confirm it's a homobislactone?

A: You are likely encountering the formation of a homobislactone, a common side reaction when activating the carboxyl group of AHPBA. This occurs when two molecules of AHPBA react with each other instead of with your intended coupling partner. The activation of the carboxylic acid of the first AHPBA molecule makes it susceptible to nucleophilic attack by the hydroxyl group of a second AHPBA molecule, leading to an ester linkage. Subsequently, the amino group of the first molecule can attack the now-activated carboxyl group of the second, forming a cyclic diamide structure.

Confirmation of Homobislactone Formation:

  • Mass Spectrometry (MS): This is the most direct method. The expected mass of the homobislactone will be (2 * Molecular Weight of AHPBA) - (2 * Molecular Weight of H₂O). You can use techniques like LC-MS to separate the byproduct from your desired product and confirm its mass.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation. You would expect to see a more complex spectrum than that of your starting material, with characteristic shifts for the ester and amide protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time from your starting materials and desired product is indicative of a byproduct. By collecting this fraction and subjecting it to MS or NMR, you can confirm its identity.[3][4]

Q2: What are the primary factors that promote homobislactone formation, and how can we mitigate them?

A: The formation of the homobislactone is primarily driven by the reaction conditions, including the choice of coupling reagents, temperature, and concentration.

Key Mitigating Strategies:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Reagents that lead to highly reactive intermediates can increase the likelihood of side reactions.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the competing homobislactone formation.[5][6][7][8][9]

  • Protecting Groups: Proper protection of the hydroxyl and amino groups of AHPBA is a crucial preventative measure.

  • Order of Addition & Concentration: Adding the activated AHPBA solution slowly to a solution of the coupling partner can favor the desired intermolecular reaction over the dimerization.

Below is a diagram illustrating the competing reaction pathways:

G cluster_0 Desired Coupling Pathway cluster_1 Homobislactone Formation Pathway AHPBA_activated Activated AHPBA Desired_Product Desired Dipeptide Product AHPBA_activated->Desired_Product Nucleophilic Attack by Amine AHPBA_activated2 Activated AHPBA (Molecule 1) Coupling_Partner Coupling Partner (e.g., Amino Acid Ester) Coupling_Partner->Desired_Product Intermediate Linear Dimer Intermediate AHPBA_activated2->Intermediate Nucleophilic Attack by Hydroxyl AHPBA2 AHPBA (Molecule 2) AHPBA2->Intermediate Homobislactone Homobislactone Byproduct Intermediate->Homobislactone Intramolecular Cyclization

Caption: Competing reaction pathways in AHPBA coupling.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, actionable solutions to common problems encountered during AHPBA coupling.

Issue 1: Excessive Homobislactone Formation Despite Using Standard Coupling Reagents.

Analysis: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, can lead to over-activation and subsequent side reactions.[10][11] The addition of nucleophilic additives is crucial to modulate the reactivity of the activated species.

Recommended Solutions & Protocols:

  • Utilize Additives: Always use carbodiimides in conjunction with racemization and side-reaction suppressing additives.[10][12][13]

    • 1-Hydroxybenzotriazole (HOBt): A classic additive that forms a less reactive HOBt-ester intermediate.[14][15]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt.[10][16]

Protocol 1: Optimized Carbodiimide/Additive Coupling

  • Dissolution: Dissolve N-protected AHPBA (1.0 eq) and HOBt or OxymaPure® (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).[14][15]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC or DCC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C.

  • Coupling Partner Addition: In a separate flask, dissolve your coupling partner (e.g., amino acid ester hydrochloride, 1.0 eq) and a non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the activated AHPBA solution to the solution of the coupling partner at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

Issue 2: Homobislactone Formation Persists Even with Additives.

Analysis: If side reactions continue, the choice of coupling reagent class may need to be reconsidered. Phosphonium and uronium/aminium-based reagents often offer higher efficiency and can sometimes reduce side reactions compared to carbodiimides, although they can also be more reactive.[17][18]

Recommended Reagents:

Reagent ClassExamplesKey AdvantagesConsiderations
Phosphonium PyBOP, PyAOPHigh coupling efficiency, low racemization.[17][18]Can be more expensive.
Uronium/Aminium HBTU, HATU, COMURapid coupling, widely used in solid-phase synthesis.[17][18][19]Can cause guanidinylation of free amines if not used correctly.[12]

Protocol 2: Phosphonium-Based Coupling

  • Dissolution: Dissolve N-protected AHPBA (1.0 eq), your coupling partner (1.0 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent (e.g., DMF).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the phosphonium reagent (e.g., PyBOP, 1.1 eq) to the solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Q3: What is the most effective protecting group strategy for the hydroxyl and amino functionalities of AHPBA to prevent homobislactone formation?

A: A robust protecting group strategy is fundamental. The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other, allowing for selective deprotection and coupling.[20]

Recommended Protecting Groups:

Functional GroupProtecting GroupAbbreviationKey Features
Amino Group tert-ButoxycarbonylBocStable to a wide range of conditions, removed with mild acid (e.g., TFA).[20][21][22]
FluorenylmethyloxycarbonylFmocBase-labile, commonly used in solid-phase peptide synthesis.[20][21][23]
Hydroxyl Group tert-ButyldimethylsilylTBDMSSilyl ether, stable to many reaction conditions, removed with fluoride sources (e.g., TBAF).[20][24]
Benzyl etherBnStable to both acidic and basic conditions, removed by hydrogenolysis.[20][24]

Visualization of Protection Strategy:

G cluster_0 Orthogonal Protection Scheme AHPBA AHPBA Protected_AHPBA Protected AHPBA (e.g., Boc-AHPBA(O-TBDMS)-OH) AHPBA->Protected_AHPBA Protection Coupling Peptide Coupling Protected_AHPBA->Coupling Deprotection_N Selective N-Deprotection Coupling->Deprotection_N Deprotection_O Selective O-Deprotection Coupling->Deprotection_O Final_Product Final Product Deprotection_N->Final_Product Deprotection_O->Final_Product

Caption: Orthogonal protecting group strategy for AHPBA.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Quéléver, L. L. J., et al. (2019). Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis. Atmospheric Chemistry and Physics, 19(11), 7609-7625. [Link]

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, Y., et al. (2020). Formation and temperature dependence of highly oxygenated organic molecules (HOMs) from Δ3-carene ozonolysis. Atmospheric Chemistry and Physics, 20(16), 9897-9913. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide

Introduction: The synthesis of 3-amino-2-hydroxy-4-phenylbutanamide and its derivatives, such as the core of the natural product Bestatin, presents a significant challenge in medicinal and organic chemistry.[1][2] These...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of 3-amino-2-hydroxy-4-phenylbutanamide and its derivatives, such as the core of the natural product Bestatin, presents a significant challenge in medicinal and organic chemistry.[1][2] These molecules are valuable building blocks for developing potent enzyme inhibitors, particularly for metalloaminopeptidases.[3][4] The primary difficulties arise from the need for precise stereochemical control over the two contiguous chiral centers (C2-hydroxyl and C3-amino) and the management of reactive functional groups that can lead to unwanted side reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the 3-amino-2-hydroxy-4-phenylbutanamide core?

There are several effective strategies, with the choice largely depending on the desired stereoisomer and available starting materials. The most common approaches involve the diastereoselective reduction of an α-keto amide or an α-amino ketone precursor.

  • Reduction of α-Keto Amides: This is a powerful method where an α-keto amide is reduced to create the vicinal amino alcohol functionality. The stereoselectivity can be controlled using chiral catalysts. For instance, enantioselective reduction with hydrosilanes in the presence of a chiral Cu(II) catalyst can yield optically active α-hydroxy amides with high selectivity.[5]

  • Reduction of α-Amino Ketones: This strategy involves the diastereoselective reduction of a chiral α-amino ketone. The stereochemical outcome (syn or anti) is highly dependent on the choice of reducing agent and the protecting group on the nitrogen atom.[6] For example, reduction of N-Boc protected α-amino ketones often favors the syn-β-amino alcohol, whereas reduction of the unprotected amine can lead to the anti isomer.[6]

  • Acylnitrene Route: A more advanced method utilizes an intramolecular acylnitrene-mediated aziridination to generate a key bicyclic aziridine intermediate with excellent stereoselectivity. This aziridine can then be opened to install the desired functionality, providing a versatile route to various analogues.[7]

Q2: Which protecting groups are recommended for the amino and hydroxyl functionalities during the synthesis?

Effective protection is critical to prevent side reactions. An orthogonal strategy, where one group can be removed without affecting the other, is highly recommended.[8]

Functional GroupProtecting GroupAbbreviationTypical Deprotection ConditionsKey Considerations
Amino Group tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl in dioxane).[9]Stable to bases and catalytic hydrogenation. Commonly used.
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenation (e.g., H₂, Pd/C).[10]Sensitive to strong acids and bases. Useful when acid-labile groups are present.
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., 20% piperidine in DMF).[3][9]Ideal for solid-phase synthesis and when acid-sensitive groups must be preserved.
Hydroxyl Group tert-Butyldimethylsilyl etherTBDMS (or TBS)Fluoride ion sources (e.g., TBAF in THF).[9][11]Robust and stable to a wide range of conditions, but removable under specific, mild conditions.
Benzyl etherBnCatalytic hydrogenation (e.g., H₂, Pd/C).[8]Can be cleaved simultaneously with a Cbz group. Very stable.

Expert Insight: The choice of protecting groups dictates the overall synthetic plan. For instance, using a Boc group for the amine and a TBDMS group for the hydroxyl allows for selective deprotection. The TBDMS group can be removed with TBAF to unmask the hydroxyl for a subsequent reaction, while the Boc group remains intact until final deprotection with an acid.[9][11]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable protocols.

Problem 1: Poor Diastereoselectivity in the Reduction of an α-Amino Ketone.

Q: My reduction of N-Boc-3-amino-4-phenyl-2-butanone is yielding a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity for the desired isomer?

Causality: The stereochemical outcome of ketone reduction is governed by the directing influence of adjacent chiral centers and protecting groups. For α-amino ketones, chelation control (Felkin-Anh model vs. Cram-chelate model) plays a pivotal role. The choice of reducing agent and reaction conditions determines which model predominates.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, question-and-answer-based approach to troubleshooting solubility challenges encountered with 3-amino-2-hydroxy-4-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting solubility challenges encountered with 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

PART 1: CORE DIRECTIVE - A Troubleshooting Guide
Issue 1: Poor Aqueous Solubility at the Outset

Question: I'm attempting to prepare a stock solution of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride in water, but it's resulting in a cloudy suspension. What's the fundamental issue and my first course of action?

Answer: The hydrochloride salt of this compound indicates it is a weak base. Like many ionizable drugs, its solubility is highly dependent on the pH of the solution.[1][2] The cloudiness suggests that the pH of your water is high enough to cause the precipitation of the less soluble, un-ionized free base form of the compound.

Your first step is to perform a pH-solubility profile to understand the compound's behavior. Weakly basic drugs are more soluble at a pH lower than their pKa (ionization constant).[1]

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the solubility of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride across a range of pH values.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., 2, 4, 6, 7.4, 8).

  • Add an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours.

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the logarithm of solubility against the pH.

Expected Outcome: You should observe a significant increase in solubility at lower pH values, where the amine group is protonated. This data is critical for determining the optimal pH for your aqueous formulations. The relationship between pH and solubility for ionizable compounds can often be predicted by the Henderson-Hasselbalch equation.[2][3]

Caption: A logical workflow for addressing solubility issues, starting with fundamental property assessment and progressing to more advanced formulation strategies.

Issue 2: Requirement for Mixed Solvent Systems

Question: My downstream application requires a mixed aqueous/organic solvent system, but the compound is precipitating upon addition of the organic phase. How should I approach this?

Answer: This is a common challenge where the addition of an organic solvent alters the polarity of the system, potentially reducing the solubility of the ionic hydrochloride salt. The solution is to employ a "co-solvent" system, where a water-miscible organic solvent is used to increase the solubility of a poorly soluble drug.[4][5]

Co-solvent Selection and Screening:

Co-solventKey AdvantagesConsiderations
Ethanol Low toxicity, widely used.[6]May not be a strong enough solubilizer for all compounds.
Propylene Glycol Good safety profile, often used in parenteral formulations.[6]Can be viscous at high concentrations.
Polyethylene Glycols (PEGs) Available in various molecular weights to tune viscosity and solubilizing power.Potential for precipitation upon dilution.
DMSO Excellent solubilizing power for a wide range of compounds.[6]Can have cell-based toxicity and may not be suitable for all applications.

Experimental Protocol: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration.

Methodology:

  • Prepare a concentrated stock solution of the compound in a strong organic solvent like DMSO.

  • In a series of vials, prepare your desired aqueous buffer.

  • Titrate the stock solution into the aqueous buffer, observing for any precipitation.

  • Alternatively, prepare pre-mixed solvent systems with varying percentages of the co-solvent (e.g., 10%, 20%, 30% ethanol in water) and then determine the saturation solubility in each mixture.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar regions of your molecule (like the phenyl group) to be solvated. This reduces the energy required to break the solute-solute interactions in the crystal lattice.[6]

Issue 3: Reaching High Concentrations for Formulation

Question: I've tried pH adjustment and co-solvents, but I still can't achieve the high concentration needed for my formulation. What are the next-level options?

Answer: When conventional methods are insufficient, advanced formulation strategies involving excipients like cyclodextrins and surfactants are necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly higher aqueous solubility.[][8][9] This is particularly useful for molecules with hydrophobic moieties, like the phenyl group in your compound.[][10]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in solution.[11][12] The hydrophobic core of these micelles can solubilize your compound, effectively creating a nano-sized drug delivery system.[11][13]

G cluster_0 Advanced Solubilization Mechanisms cluster_1 Cyclodextrin Complexation cluster_2 Surfactant Micellization Compound Poorly Soluble Compound Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Surfactant Surfactant Micelle Compound->Surfactant Entrapment Complex Soluble Inclusion Complex Cyclodextrin->Complex Micelle Solubilized Compound in Micelle Surfactant->Micelle

Caption: A diagram illustrating the two primary advanced solubilization mechanisms: encapsulation within a cyclodextrin and entrapment within a surfactant micelle.

PART 2: SCIENTIFIC INTEGRITY - FAQs

Q1: Can I simply heat the solution to dissolve more compound? A1: While heating often increases solubility, it can also lead to degradation of the compound. You must first assess the thermal stability of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. A common practice is to prepare a solution with heating, then cool it to room temperature and analyze its purity by HPLC to check for any degradation products.

Q2: The compound dissolves but then crashes out of solution over time. What is happening? A2: This is likely due to the formation of a supersaturated and thermodynamically unstable solution. This can occur if you dissolve the compound at an elevated temperature and then cool it, or if you use a method like "solvent dumping" where a concentrated organic stock is rapidly diluted into an aqueous phase. To avoid this, it is best to work at or below the determined equilibrium solubility for your specific solvent system.

Q3: I need to use this compound in a non-polar organic solvent for a synthesis. Is the hydrochloride salt appropriate? A3: The hydrochloride salt is highly polar and will likely have very poor solubility in non-polar organic solvents.[14] In this scenario, it is standard practice to convert the salt to the free amine. This is typically done by dissolving the salt in an aqueous solution, adding a mild base (like sodium bicarbonate) to deprotonate the amine, and then extracting the more organic-soluble free base into a solvent like ethyl acetate or dichloromethane.

Q4: Could batch-to-batch variability in my compound be affecting its solubility? A4: Absolutely. Differences in purity, crystalline form (polymorphism), or even particle size can significantly impact solubility and dissolution rate.[15] If you observe inconsistent solubility, it is crucial to characterize each batch for purity and physical properties.

Q5: Are there any specific excipients I should avoid when formulating this compound? A5: As a primary amine, this compound could potentially react with excipients containing aldehyde or ketone functionalities, especially under conditions of heat and humidity (a Maillard-type reaction). It is always advisable to conduct compatibility studies by mixing the compound with your proposed excipients and analyzing the mixture after storage under stressed conditions.

References
  • Loftsson, T., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Therapy and Immunology. [Link]

  • Jain, A., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Miller, J. M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • Nair, A., et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Sahu, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Kuentz, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • NextSDS. (n.d.). (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. [Link]

Sources

Optimization

Stability issues with 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride in solution

Welcome to the technical support center for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. Drawing from established principles of chemical stability and extensive experience in pharmaceutical development, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a small molecule characterized by several key functional groups: a primary amide, a secondary alcohol, a primary amine (as a hydrochloride salt), and a phenyl group. The inherent reactivity of these groups, particularly the amide bond, makes the molecule susceptible to degradation in aqueous environments. This guide will focus on the most probable degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable strategies for mitigation and analysis.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your research, offering explanations for the underlying chemistry and step-by-step protocols for investigation and resolution.

Issue 1: Decrease in parent compound concentration and appearance of a new, more polar peak in my reverse-phase HPLC chromatogram, especially at acidic or basic pH.

Question: I've prepared a stock solution of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride and after a short period, my HPLC analysis shows a decrease in the main peak area and the emergence of a new peak with a shorter retention time. What is happening and how can I prevent it?

Answer: This observation is a classic sign of amide hydrolysis . The amide bond in your molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[1][2] This reaction breaks the amide bond to form two new molecules: 3-amino-2-hydroxy-4-phenylbutanoic acid and ammonia. The resulting carboxylic acid is significantly more polar than the parent amide, which is why it elutes earlier (has a shorter retention time) on a typical C18 reverse-phase HPLC column.

The rate of hydrolysis is highly dependent on the pH of the solution.[1] While amides are generally more stable than esters, their hydrolysis can be significant, especially under forced conditions or during long-term storage.[1][3] Even at neutral pH, the half-life of an unactivated amide can be too short for pharmaceutical applications, highlighting the need for careful formulation.[3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is often the rate-limiting step and is followed by the expulsion of the amine group.[2][4]

To confirm hydrolysis and find the optimal pH for your solution, a systematic pH stability study is recommended. This is a type of forced degradation study, which is essential for understanding a molecule's intrinsic stability.[5][6][7]

Objective: To determine the pH at which 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride exhibits maximum stability.

Materials:

  • Your 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride compound.

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Validated HPLC method for potency and purity analysis.

Procedure:

  • Solution Preparation: Prepare a series of solutions of your compound at a fixed concentration in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC to determine the initial peak area of the parent compound. This will serve as your baseline.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).[8] Protect the solutions from light to exclude photodegradation as a variable.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH.

    • Plot the percentage remaining versus time for each pH.

    • Identify the pH at which the degradation rate is slowest. This is your pH of maximum stability.

pHTemperature (°C)Time (hours)% Parent Compound Remaining
2.0402485.2%
4.0402498.5%
7.0402495.1%
9.0402488.9%

Table 1: Example data from a pH stability study. In this hypothetical case, the compound is most stable around pH 4.

Issue 2: My solution is developing a slight yellow tint and I'm observing several small, new peaks in my chromatogram, some of which are less polar.

Question: After storing my stock solution in the refrigerator for a week, it has turned slightly yellow. My HPLC-MS analysis is now showing several new, minor impurities. What could be the cause?

Answer: The development of a yellow color and the appearance of multiple degradation products, potentially including less polar species, suggests that oxidative degradation may be occurring. The phenyl ring and the secondary alcohol in your molecule are potential sites for oxidation. Furthermore, the presence of a benzylic carbon (the carbon between the phenyl ring and the amino group) can also be susceptible to oxidation.

Oxidative degradation is often initiated by reactive oxygen species (ROS) which can be introduced from sources like dissolved oxygen, peroxide impurities in excipients, or exposure to light.[4]

  • Hydroxylation of the Phenyl Ring: The aromatic ring can be hydroxylated, leading to phenolic derivatives which are often colored.

  • Oxidation of the Secondary Alcohol: The secondary alcohol group (-CHOH) could be oxidized to a ketone (-C=O). This would result in a less polar compound, which might have a longer retention time in reverse-phase HPLC.

  • Oxidation involving the Amine: The primary amine could undergo oxidation to form various products, though this is generally less common than oxidation at other sites.

To determine if your molecule is susceptible to oxidation, you can perform a forced degradation study using an oxidizing agent.[4][9]

Objective: To assess the oxidative stability of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride.

Materials:

  • Your compound.

  • Solvent (e.g., water or a water/acetonitrile mixture).

  • 3% Hydrogen Peroxide (H₂O₂).

  • Validated HPLC-MS method for analysis.

Procedure:

  • Solution Preparation: Prepare a solution of your compound in the chosen solvent.

  • Stress Condition: Add a small volume of 3% H₂O₂ to the solution. A typical starting point is to have a final H₂O₂ concentration of around 0.1-1%.

  • Incubation: Store the solution at room temperature, protected from light, for a set period (e.g., 2-24 hours).

  • Analysis: Analyze the stressed sample by HPLC-MS to identify any new peaks. The mass spectrometer will be crucial for determining the molecular weights of the degradation products and proposing their structures (e.g., an increase of 16 amu could suggest the addition of an oxygen atom).

Mitigation Strategies:

  • Use High-Purity Solvents: Ensure your solvents are free from peroxide impurities.

  • De-gas Solvents: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as EDTA (to chelate metal ions that can catalyze oxidation) or butylated hydroxytoluene (BHT).[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store a stock solution of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride?

Based on the probable instability profile, the best practice for storing a stock solution would be:

  • pH: In a slightly acidic buffer (e.g., pH 4-5), as determined by a pH stability study. Since the compound is a hydrochloride salt, dissolving it in neutral water will likely result in a slightly acidic pH, which may be beneficial.

  • Temperature: Store at low temperatures (-20°C or -80°C) to slow down all degradation reactions.[1]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas (nitrogen or argon) before sealing and freezing.

  • Light: Always store solutions in amber vials or wrapped in foil to protect them from light.

Q2: My compound is stored as a solid powder. Do I need to worry about stability?

Solid-state stability is generally much better than solution stability. However, the compound is a hydrochloride salt, which can be hygroscopic (tend to absorb moisture from the air). Absorbed water can lead to localized areas of high concentration in a quasi-liquid state, potentially initiating hydrolysis. Therefore, it is crucial to store the solid powder in a desiccator in a tightly sealed container.

Q3: I've noticed degradation even when I take all precautions. Could light be an issue?

Yes, photodegradation is a plausible pathway, especially given the presence of the phenyl group which acts as a chromophore that can absorb UV light.[10][11] The energy from absorbed light can lead to the formation of reactive species and subsequent degradation.[9]

To test for photostability, you can conduct a study according to ICH Q1B guidelines.[12] This involves exposing your solution (in a phototransparent container) to a controlled source of UV and visible light while keeping a control sample in the dark. Analysis by HPLC at various time points will reveal any light-induced degradation.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A stability-indicating analytical method is crucial.[13] The most powerful technique is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a Mass Spectrometer (LC-MS).[12][14]

  • HPLC with UV detection: Allows for the separation and quantification of the parent compound and its degradation products.

  • LC-MS: Provides molecular weight information for the degradation products, which is invaluable for identifying their structures and understanding the degradation pathways.[12][13]

Visualizing Degradation Pathways

To better understand the chemical transformations your compound may undergo, the following diagrams illustrate the primary degradation mechanisms.

Hydrolysis Pathway

Parent 3-amino-2-hydroxy-4-phenylbutanamide (Parent Compound) Products 3-amino-2-hydroxy-4-phenylbutanoic acid + Ammonia (Hydrolysis Products) Parent->Products + H₂O (Acid or Base Catalyzed)

A simplified diagram of amide hydrolysis.

General Troubleshooting Workflow

A Instability Observed (e.g., Peak Loss, New Peaks) B Hypothesis: Hydrolysis? A->B C Hypothesis: Oxidation? B->C No E Perform pH Stability Study B->E Yes D Hypothesis: Photodegradation? C->D No F Perform Oxidative Stress Test (H₂O₂) C->F Yes G Perform Photostability Study (ICH Q1B) D->G Yes I Optimize Storage Conditions (pH, Temp, Inert Gas, Light Protection) D->I No H Identify Degradants via LC-MS E->H F->H G->H H->I

A logical workflow for troubleshooting stability issues.

References

  • Emery Pharma. Pharmaceutical Stability Testing. [Link]

  • Lin, C. Y., et al. (2006). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Photochemical & Photobiological Sciences, 5(11), 1033-1037. [Link]

  • Ting, R. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38392. [Link]

  • Waterman, K. C., et al. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-136. [Link]

  • Lin, C. Y., et al. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics, 126(24), 244310. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Raju, P. A., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Blue, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Morozov, A. N., et al. (2013). Effect of Amino Group Charge on the Photooxidation Kinetics of Aromatic Amino Acids. The Journal of Physical Chemistry A, 117(50), 13393–13400. [Link]

  • de Nottola, E., et al. (2019). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Physical Chemistry Chemical Physics, 21(42), 23346-23354. [Link]

  • Jensen, M. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Liu, Z., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1546–1551. [Link]

  • de Nottola, E., et al. (2019). Photodetachment of Deprotonated Aromatic Amino Acids: Stability of the dehydrogenated radical depends on the deprotonation site. ResearchGate. [Link]

  • Theodorou, V., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2011(1), 196-212. [Link]

  • Lou, S., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19356. [Link]

  • Shah, R. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(15), 10156-10162. [Link]

  • NextSDS. (n.d.). (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. [Link]

  • Helbling, D. E., et al. (2010). Structure-Based Interpretation of Biotransformation Pathways of Amide-Containing Compounds in Sludge-Seeded Bioreactors. Environmental Science & Technology, 44(17), 6624–6631. [Link]

  • sagar, S., et al. (2011). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 16(11-12), 510-521. [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. [Link]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-((2S,3S)-3-Amino-2-hydroxy-4-phenyl-butyrylamino)-4-methyl-pentanoic acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

Sources

Troubleshooting

Troubleshooting low yield in peptide synthesis with 3-amino-2-hydroxy-4-phenylbutanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate unusual amino acids into their peptide sequences.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate unusual amino acids into their peptide sequences.

Working with 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) —also known as allophenylnorstatine (Apns)—presents a unique set of synthetic hurdles. AHPA is a critical α-hydroxy-β-amino acid building block used in the development of potent protease inhibitors, including Bestatin and various HIV-1 protease inhibitors ()[1][2]. However, standard Solid Phase Peptide Synthesis (SPPS) protocols often result in dismal coupling yields (<20%) when applied to AHPA.

This guide abandons generic troubleshooting to focus directly on the chemical causality of these failures, providing you with a self-validating, field-proven methodology to restore your synthetic yields.

The Mechanistic Root Cause: The Homobislactone Dilemma

The most common mistake in AHPA synthesis is treating it like a standard aliphatic amino acid. When coupling N-β-protected AHPA (such as Fmoc-AHPA-OH or Boc-Apns-OH) to a resin-bound amine, researchers typically reach for strong uronium/aminium coupling reagents (like HATU or HBTU) paired with a tertiary amine base like DIEA (Diisopropylethylamine) ()[3].

The Causality of Failure: AHPA contains both an activated carboxyl group and a secondary α-hydroxyl group in close proximity. The presence of a catalytic amount of base (DIEA or Et₃N) aggressively promotes an intramolecular side reaction. The base facilitates the dimerization of the activated AHPA molecules into a homobislactone (a 1,4-dioxane-2,5-dione derivative) ()[2][4]. This side reaction rapidly depletes your activated AHPA building block before it can undergo the desired aminolysis with the sterically hindered resin-bound peptide[2].

G A N-Protected AHPA (α-hydroxy-β-amino acid) B Base-Catalyzed Activation (e.g., BOP/DIEA, HATU/DIEA) A->B Standard SPPS C Base-Free Activation (e.g., EDC/HOAt, DIC/Oxyma) A->C Optimized SPPS D Intramolecular Cyclization (Homobislactone Formation) B->D Base Abstraction F Direct Aminolysis (Amide Bond Formation) C->F Suppressed Cyclization E Low Peptide Yield (< 20%) D->E Reagent Depletion G High Peptide Yield (> 80%) F->G Efficient Coupling

Fig 1: Mechanistic pathway of AHPA activation and homobislactone side-reaction.

Quantitative Yield Analysis

To engineer a solution, we must eliminate the base. By utilizing coupling reagents that function efficiently in neutral or slightly acidic microenvironments (such as EDC/HOAt or DIC/Oxyma), we can suppress homobislactone formation and redirect the reaction pathway toward amide bond formation[2].

Table 1: Impact of Coupling Reagents and Base on AHPA Amide Bond Formation

Coupling Reagent SystemBase AdditiveHomobislactone ByproductTypical Isolated Yield
BOP / Et₃N2.5 eq Et₃NHigh15% - 20%
HATU / DIEA2.0 eq DIEAHigh25% - 30%
DIC / OxymaNoneTrace80% - 88%
EDC·HCl / HOAtNoneTrace85% - 92%

(Data synthesized from mechanistic studies on allophenylnorstatine coupling[2])

Diagnostic Troubleshooting Workflow

Use the following logical tree to diagnose and correct your specific AHPA coupling failures.

Workflow Start Low Yield Detected in AHPA Coupling Q1 Are you using a base (DIEA/NMM) during coupling? Start->Q1 YesBase Remove Base. Switch to EDC/HOAt or DIC/Oxyma Q1->YesBase Yes NoBase Check Steric Hindrance of Amine Component Q1->NoBase No Q2 Is the α-OH protected? NoBase->Q2 YesOH Steric Clash / Deprotection Issue. Optimize cleavage cocktail. Q2->YesOH Yes NoOH Risk of O-acylation. Control equivalents (1.1-1.5 eq). Q2->NoOH No

Fig 2: Diagnostic decision tree for AHPA coupling optimization.

Validated Step-by-Step Protocol: Base-Free AHPA Coupling

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and eliminating tertiary amines, you ensure the activated AHPA ester remains stable long enough to couple with sterically hindered amines ()[5].

Materials Required:

  • Fmoc-AHPA-OH (unprotected α-hydroxyl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Dimethylformamide (DMF), anhydrous

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF) of the N-terminal amino acid. Wash thoroughly with DMF (5 × 1 min) to ensure zero residual base remains in the resin bed.

  • Stoichiometric Control: Weigh exactly 1.5 equivalents of Fmoc-AHPA-OH. Causality Note: We restrict equivalents to 1.5 to prevent the excess activated ester from O-acylating the unprotected α-hydroxyl group of the already coupled AHPA[6].

  • Base-Free Activation: Dissolve the Fmoc-AHPA-OH and 1.5 equivalents of Oxyma Pure in minimal anhydrous DMF. Add 1.5 equivalents of DIC. Stir the mixture for 3 minutes at room temperature to pre-form the active ester. Do not add DIEA or NMM.

  • Coupling: Add the activated mixture to the resin. Allow the coupling to proceed for 4 to 16 hours at room temperature. Causality Note: Base-free coupling is kinetically slower, and AHPA is bulky. Extended time compensates for the lack of base acceleration[2].

  • Validation: Drain and wash the resin (DMF 5 × 1 min, DCM 3 × 1 min). Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric hindrance), perform a second coupling using fresh reagents (1.0 eq) for an additional 4 hours.

Frequently Asked Questions (FAQs)

Q: Should I use a protecting group (like TBDMS or Trt) on the α-hydroxyl group of AHPA? A: Generally, no. While protecting the hydroxyl group prevents O-acylation side reactions, bulky protecting groups create severe steric hindrance adjacent to the β-amino group. This makes subsequent elongation of the peptide chain exceedingly difficult. The industry standard is to couple AHPA with an unprotected α-hydroxyl group, utilizing strict stoichiometric control (as outlined in the protocol above) to minimize O-acylation ()[4][6].

Q: I switched to a base-free method, but my yield is still moderate. What should I check next? A: Evaluate the steric bulk of your resin-bound amine component. If you are coupling AHPA to a highly hindered amino acid (e.g., Dmt, N-methylated amino acids, or a bulky solid support linker), the kinetics of aminolysis are inherently slow[2]. In these cases, you must extend the coupling time to 16–24 hours or utilize a double-coupling strategy.

Q: Can I use microwave-assisted SPPS for AHPA coupling? A: Microwave heating accelerates both desired couplings and undesired side reactions[5]. If you must use microwave SPPS, you must strictly adhere to the base-free DIC/Oxyma cocktail. Applying microwave heat in the presence of DIEA will immediately and quantitatively convert your AHPA into homobislactone, resulting in a 0% yield.

References

  • Hayashi, Y., et al. "Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone." The Journal of Organic Chemistry, 2001.[Link]

  • Mäde, V., et al. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, 2014.[Link]

  • Velmourougane, G., et al. "Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase." National Library of Medicine (PMC), 2009.[Link]

  • "Side Reaction in Peptide Synthesis Presentation." Scribd.[Link]

Sources

Reference Data & Comparative Studies

Validation

Bestatin vs. 3-amino-2-hydroxy-4-phenylbutanamide Hydrochloride: A Comparative Guide to Aminopeptidase Inhibitors

Executive Summary & Mechanistic Overview Aminopeptidases are zinc-dependent metalloproteases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Enzymes such as Aminopeptidase N (APN/C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Aminopeptidases are zinc-dependent metalloproteases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Enzymes such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) play critical roles in tumor cell proliferation, angiogenesis, and immune regulation[1]. Consequently, inhibiting these enzymes is a major focus in oncology and inflammatory disease research.

This guide provides an objective, data-driven comparison between Bestatin (Ubenimex) —a well-established, naturally derived dipeptide inhibitor—and 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (AHPA-amide HCl) , a truncated synthetic pharmacophore. While Bestatin is widely used for its potent, broad-spectrum activity, AHPA-amide HCl serves as a critical building block in fragment-based drug discovery (FBDD), allowing researchers to engineer highly selective inhibitors for specific metalloproteases like CNDP2[2].

Both compounds function via competitive inhibition . They mimic the transition state of peptide hydrolysis, utilizing their hydroxyl and amino groups to chelate the catalytic Zn²⁺ ion in the enzyme's active site, thereby blocking natural substrate access.

MOA Substrate Peptide Substrate APN Aminopeptidase N (Zn2+ Active Site) Substrate->APN Binds Products Cleaved Amino Acids APN->Products Hydrolysis Bestatin Bestatin (AHPA-Leu) Bestatin->APN High Affinity Inhibition AHPA AHPA-amide HCl (Pharmacophore) AHPA->APN Low Affinity Inhibition

Fig 1: Competitive inhibition mechanism of Bestatin and AHPA-amide on Aminopeptidase N.

Structural Deconstruction: Dipeptide vs. Pharmacophore

To understand the performance differences between these two molecules, one must analyze their structural relationship:

  • Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine): Bestatin is a dipeptide analog. It consists of an AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid) moiety linked to an L-leucine residue. The AHPA fragment chelates the zinc ion, while the hydrophobic L-leucine side chain anchors tightly into the S1' subsite of the enzyme, driving its high binding affinity (nanomolar range)[1][3].

  • 3-amino-2-hydroxy-4-phenylbutanamide HCl: This compound is the amide derivative of the isolated AHPA fragment. Because it lacks the C-terminal L-leucine, it loses the critical hydrophobic interactions in the S1' pocket. Consequently, its intrinsic potency is lower (micromolar range). However, its low molecular weight and unmodified active functional groups make it an ideal scaffold for synthesizing novel inhibitors that avoid the off-target effects of broad-spectrum Bestatin[2][4].

Comparative Performance & Target Affinity

The following table synthesizes quantitative IC₅₀ data from established biochemical assays, highlighting the trade-off between Bestatin's potency and AHPA-amide's utility as a specialized precursor.

Property / TargetBestatin (Ubenimex)3-amino-2-hydroxy-4-phenylbutanamide HCl
Chemical Classification Dipeptide analog (AHPA-Leu)Truncated transition-state pharmacophore
Primary Application Potent, broad-spectrum in vitro/in vivo inhibitionFragment-based drug design; CNDP2 modulation
Leucine Aminopeptidase (LAP) ~20 nM (Highly potent)[1]> 10 μM (Reduced S1' anchoring)
Aminopeptidase B (APB) ~60 nM [1]Weak / Moderate
Aminopeptidase N (APN/CD13) ~1.4 μM [3]~14 μM (Based on AHPA-derivatives)[4]
CNDP2 Inhibition ~2 μM[2]Utilized as a direct synthetic precursor[2]
Cell Permeability Moderate (Relies on peptide transporters)High (Lower molecular weight, uncharged amide)

Experimental Methodology: Fluorometric Inhibition Assay

To objectively compare the inhibitory potency (IC₅₀) of Bestatin and AHPA-amide HCl, a continuous fluorometric assay using a synthetic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC) is the gold standard.

Scientific Causality & Protocol Design
  • Why Pre-incubate? Both compounds are competitive, reversible inhibitors. Pre-incubating the enzyme with the inhibitor before adding the substrate is critical to establish thermodynamic equilibrium at the zinc active site. Skipping this step artificially inflates the apparent IC₅₀ due to substrate competition.

  • Self-Validating Controls: The protocol mandates a Vehicle Control (maximum enzyme velocity, Vmax​ ) and a Background Control (substrate + buffer, no enzyme). This ensures the measured fluorescence strictly correlates with enzymatic cleavage, validating the assay's dynamic range.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 0.1% BSA to prevent non-specific enzyme adsorption to microplate walls.

    • Reconstitute Bestatin and AHPA-amide HCl in DMSO to create 10 mM stock solutions. Serial dilute in Assay Buffer to achieve final well concentrations ranging from 1 nM to 100 μM.

  • Enzyme Addition: Add 50 μL of recombinant Aminopeptidase N (or LAP) diluted in Assay Buffer to a black, flat-bottom 96-well microplate.

  • Inhibitor Pre-incubation: Add 25 μL of the serially diluted inhibitors to the respective wells. Incubate the plate at 37°C for 30 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Substrate Initiation: Rapidly add 25 μL of 400 μM Leu-AMC substrate (final concentration 100 μM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of free AMC kinetically at 37°C for 30 minutes using Excitation: 380 nm / Emission: 460 nm .

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot relative velocity against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression.

Workflow Step1 1. Prepare Enzyme (LAP/APN in Assay Buffer) Step2 2. Add Inhibitor (Bestatin / AHPA-amide) Step1->Step2 Step3 3. Pre-incubate (37°C, 15-30 min) Step2->Step3 Step4 4. Add Substrate (L-Leucine-AMC) Step3->Step4 Step5 5. Measure Kinetics (Ex: 380nm, Em: 460nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Fig 2: Standard fluorometric assay workflow for evaluating aminopeptidase inhibitors.

References

  • Bestatin, aminopeptidase inhibitor (CAS 58970-76-6). Abcam.
  • Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. PubMed Central (PMC), NIH.
  • Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems. Taylor & Francis Online.
  • Modulateurs de cndp2 et leurs procédés d'utilisation (WO2024227056A1). Google Patents.

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Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Aminopeptidase Inhibition by 3-Amino-2-Hydroxy-4-Phenylbutanamide and its Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the kinetic inhibition of metallo-aminopeptidases by 3-amino-2-hydroxy-4-phenylbutanamide and its c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the kinetic inhibition of metallo-aminopeptidases by 3-amino-2-hydroxy-4-phenylbutanamide and its close analog, Bestatin (also known as Ubenimex). This document will delve into the mechanistic nuances of enzyme inhibition, offer a comparative look at alternative inhibitors, and provide detailed, field-proven experimental protocols for accurate kinetic analysis.

Introduction: The Significance of Aminopeptidase Inhibition

Aminopeptidases are a class of proteolytic enzymes that play a crucial role in cellular function by cleaving amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are vital for protein turnover and the metabolism of bioactive peptides.[3] Their involvement in various pathological processes, including cancer, inflammation, and hypertension, has made them attractive targets for therapeutic intervention.[3]

The core chemical structure of interest, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, forms the backbone of a class of potent aminopeptidase inhibitors. The amide derivative, 3-amino-2-hydroxy-4-phenylbutanamide, and its more extensively studied dipeptide analog, Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine), are central to this guide.[4] Due to the extensive availability of kinetic data for Bestatin, it will serve as our primary model compound for a detailed kinetic analysis, with the understanding that its core pharmacophore is the 3-amino-2-hydroxy-4-phenylbutanamide moiety.

This guide will provide a comparative kinetic analysis of Bestatin and other notable aminopeptidase inhibitors, including Amastatin, Actinonin, and Arphamenine B. We will explore their mechanisms of action, compare their inhibitory potencies, and provide a robust experimental framework for their kinetic characterization.

The Landscape of Aminopeptidase Inhibitors: A Comparative Overview

The development of aminopeptidase inhibitors has yielded a variety of compounds with different potencies and selectivities. Here, we compare Bestatin with other well-characterized inhibitors.

InhibitorTarget AminopeptidasesReported Inhibition Constants (Ki or IC50)Mechanism of Inhibition
Bestatin (Ubenimex) Aminopeptidase N (APN), Leucine Aminopeptidase (LAP), Aminopeptidase BKi: 1.4 x 10⁻⁶ M (APN), 5.8 x 10⁻¹⁰ M (LAP), 1.4 x 10⁻⁸ M (Aminopeptidase B)[5][6]Competitive or Mixed, Slow-binding[6][7]
Amastatin Aminopeptidase N (APN), Leucine Aminopeptidase (LAP)IC50: 1.5-20 µM[2]Slow-binding[6]
Actinonin Aminopeptidase N (APN)Ki: 1.7 x 10⁻⁷ M (APN)[5]Competitive[5]
Arphamenine B Aminopeptidase BPotent inhibitor[8]Competitive[9]

Table 1: Comparative overview of selected aminopeptidase inhibitors.

Bestatin exhibits a potent, slow-binding inhibition of several aminopeptidases.[6] Its mechanism can be either competitive or mixed, depending on the specific enzyme.[10] Amastatin also demonstrates slow-binding inhibition.[6] Actinonin is a competitive inhibitor of Aminopeptidase N.[5] Arphamenine B is a known inhibitor of Aminopeptidase B.[8]

Unraveling the Mechanism: A Primer on Enzyme Inhibition Kinetics

To understand how these inhibitors function, a brief review of enzyme kinetics is essential. The interaction between an enzyme and its substrate can be described by the Michaelis-Menten equation. The introduction of an inhibitor alters this relationship in distinct ways, which can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[11][12]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis.[12][13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km. The Lineweaver-Burk plots show lines that intersect on the x-axis.[12][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The Lineweaver-Burk plots show parallel lines.[12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. The Lineweaver-Burk plots show lines that intersect to the left of the y-axis.[14]

Experimental Protocol: A Self-Validating Kinetic Analysis of Aminopeptidase Inhibition

This section provides a detailed, step-by-step protocol for determining the kinetic parameters of aminopeptidase inhibition using a spectrophotometric assay. This protocol is designed to be self-validating by including appropriate controls and data analysis steps.

Materials and Reagents
  • Purified Aminopeptidase N (porcine kidney)

  • L-Leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Inhibitors: Bestatin, Amastatin, Actinonin

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions: - Enzyme in Tris-HCl - Substrate in DMSO - Inhibitors in appropriate solvent P2 Prepare serial dilutions of substrate and inhibitors P1->P2 A1 Add buffer, enzyme, and inhibitor (or solvent control) to wells P2->A1 A2 Pre-incubate at 37°C for 10 minutes A1->A2 A3 Initiate reaction by adding substrate A2->A3 A4 Measure absorbance at 405 nm every minute for 30 minutes A3->A4 D1 Calculate initial reaction velocities (V₀) A4->D1 D2 Plot V₀ vs. [Substrate] (Michaelis-Menten plot) D1->D2 D3 Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk plot) D2->D3 D4 Determine Km, Vmax, and Ki D3->D4

Caption: Experimental workflow for kinetic analysis.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Prepare a 10 mM stock solution of L-Leucine-p-nitroanilide in DMSO.

    • Prepare 1 mM stock solutions of Bestatin, Amastatin, and Actinonin in the appropriate solvent.

    • Prepare serial dilutions of the substrate and inhibitors in Tris-HCl buffer.

  • Enzyme Assay:

    • In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or solvent for the uninhibited control) to the wells.

    • Add 20 µL of the purified aminopeptidase N solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate dilution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline production can be calculated using its molar extinction coefficient.

    • For the uninhibited reaction, plot V₀ against the substrate concentration to generate a Michaelis-Menten curve.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for the uninhibited and inhibited reactions.

    • Determine the Vmax (from the y-intercept) and Km (from the x-intercept) from the Lineweaver-Burk plot for the uninhibited reaction.[15]

    • Analyze the changes in Km and Vmax in the presence of each inhibitor to determine the type of inhibition.[12][13]

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined inhibition type.

Visualizing Inhibition: Mechanism of Action Diagrams

The following diagrams illustrate the different modes of aminopeptidase inhibition.

G cluster_competitive Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Competitive inhibition mechanism.

G cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I P Product ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive inhibition mechanism.

Clinical and Research Applications

Bestatin (Ubenimex) has been used clinically, particularly in Japan, as an adjunct to chemotherapy for acute myeloid leukemia and other cancers.[16][17] Its immunomodulatory effects are also of significant research interest.[18] More recently, Bestatin has been investigated for its potential to treat lymphedema by inhibiting leukotriene A4 hydrolase, which also possesses aminopeptidase activity.[19][20][21] However, a recent clinical trial for this indication did not meet its primary endpoints.[19] The development of more potent and selective aminopeptidase inhibitors remains an active area of research for various therapeutic applications.

Conclusion

The kinetic analysis of enzyme inhibition is a cornerstone of drug discovery and development. This guide has provided a comprehensive framework for understanding and experimentally characterizing the inhibition of aminopeptidases by 3-amino-2-hydroxy-4-phenylbutanamide analogs like Bestatin. By employing the detailed protocols and understanding the principles of enzyme kinetics outlined herein, researchers can effectively evaluate the potency and mechanism of action of novel aminopeptidase inhibitors, paving the way for the development of new therapeutics.

References

  • Ota, K., & Ogawa, M. (1992). Clinical trials of bestatin for leukemia and solid tumors. Biotherapy, 4(3), 205-214. Available at: [Link]

  • Mathé, G. (1991). Review of ubenimex (bestatin): clinical research. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. Available at: [Link]

  • Krajcsi, P., & Kéri, G. (2001). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Cancer Cell International, 1(1), 5. Available at: [Link]

  • Toronto Physiotherapy. (2018, October 17). The ULTRA (Ubenimex) clinical trial for lymphedema failed as expected - but there's still hope. Retrieved from [Link]

  • George W. Woodruff School of Mechanical Engineering. (2025, May 10). Groundbreaking Lymphedema Treatment Study. Retrieved from [Link]

  • Takamiya, S., Ohshima, T., Tanizawa, K., & Soda, K. (1983). Spectrophotometric End Point Method for Assaying Serum Aminopeptidase. Agricultural and Biological Chemistry, 47(4), 893-894. Available at: [Link]

  • Ohshima, T., Misono, H., & Soda, K. (1978). A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase. Agricultural and Biological Chemistry, 42(10), 1919-1922. Available at: [Link]

  • Hooper, N. M., & Turner, A. J. (1988). Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. FEBS Letters, 229(2), 340-344. Available at: [Link]

  • Lymphatic Education & Research Network. (2017, July 18). Ubenimex (bestatin) treats lymphedema in mice. Will the drug help you? Retrieved from [Link]

  • Eccleston, J. F. (1967). The determination of aminotripeptidase activity by a rapid spectrophotometric method. Biochimica et Biophysica Acta (BBA) - Enzymology, 139(1), 184-187. Available at: [Link]

  • Méndez-Rivera, L., et al. (2020). Some kinetic characteristics of rePepN inhibition by bestatin. ResearchGate. Available at: [Link]

  • Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. The Journal of Biological Chemistry, 260(24), 13154-13162. Available at: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Material. Retrieved from [Link]

  • Haviernik, J., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9801. Available at: [Link]

  • Umezawa, H., et al. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of Antibiotics, 36(11), 1572-1575. Available at: [Link]

  • Ino, K., et al. (1994). Expression of aminopeptidase N on human choriocarcinoma cells and cell growth suppression by the inhibition of aminopeptidase N activity. Japanese Journal of Cancer Research, 85(9), 927-933. Available at: [Link]

  • Asif, M. (2020, May 14). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors [Video]. YouTube. Retrieved from [Link]

  • Chaillet, M., et al. (1982). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European Journal of Pharmacology, 80(1-2), 15-23. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • BRENDA Enzyme Database. (n.d.). Ligand 3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucine. Retrieved from [Link]

  • Burley, S. K., et al. (1992). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Biochemistry, 31(28), 6916-6920. Available at: [Link]

  • Patsnap. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic parameters for the hydrolysis of different amino acid amides by purified L-aminopeptidase of P. putida ATCC 12633. Retrieved from [Link]

  • Patsnap. (2025, May 9). Understanding Km and Vmax: Practical Implications for Enzyme Studies. Retrieved from [Link]

  • Allen, H. J., & Johnson, M. J. (1988). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry, 27(13), 4878-4883. Available at: [Link]

  • Zhang, Y., et al. (2024). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Scientific Reports, 14(1), 1-12. Available at: [Link]

  • Ohuchi, S., et al. (1984). Biosynthetic Studies of Arphamenines A and B. The Journal of Antibiotics, 37(5), 518-521. Available at: [Link]

  • Nagatsu, T., et al. (1976). Kinetic parameters for amino-acid related compounds. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 515-521. Available at: [Link]

  • Burley, S. K., et al. (1992). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Distribution of kinetic parameters Vm(a) and Km(b) for leucine aminopeptidase (LAP). Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aminopeptin? Retrieved from [Link]

  • Steen, I. H. (n.d.). New aminopeptidase from “microbial dark matter” archaeon. Steen Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for amino transferases converting β-amino acids. Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to assess the quality, purity, and potency of a drug substance are fit for their intended purpose. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride.

As a Senior Application Scientist, the rationale behind our experimental choices is as critical as the results themselves. The inherent chemical nature of 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, an amino acid amide derivative, presents a specific analytical challenge: the absence of a significant UV chromophore. This necessitates a derivatization step to render the molecule detectable by common analytical instrumentation. This guide will walk you through the validation of methods incorporating such a crucial step, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Importance of a Structured Validation Approach

A well-defined validation protocol is the foundation of a reliable analytical method.[3] It outlines the experiments and acceptance criteria for each validation parameter, ensuring a systematic and compliant approach. The validation process demonstrates that the analytical procedure is suitable for its intended use, providing consistent and accurate results.[2]

cluster_0 Validation Workflow Define_Purpose Define Purpose (Assay, Impurity Test) Prepare_Protocol Prepare Validation Protocol (Scope, Acceptance Criteria) Define_Purpose->Prepare_Protocol Conduct_Experiments Conduct Validation Experiments (Accuracy, Precision, etc.) Prepare_Protocol->Conduct_Experiments Analyze_Data Analyze Data vs. Acceptance Criteria Conduct_Experiments->Analyze_Data Prepare_Report Prepare Validation Report (Results, Deviations, Conclusion) Analyze_Data->Prepare_Report QA_Approval QA/Regulatory Review & Approval Prepare_Report->QA_Approval

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, both HPLC-UV (after derivatization) and GC-MS (after derivatization) are viable options.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-Column Derivatization

This is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4] Given that our target molecule is an amino acid derivative, pre-column derivatization is essential to introduce a chromophore for UV detection.[5][6][7] A common and effective approach involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with the primary amine of our analyte to form a highly fluorescent and UV-active isoindole derivative.[5][6][8]

Experimental Protocol: HPLC-UV with OPA Derivatization

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve the appropriate amount of sodium borate in water and adjust the pH.

    • OPA Reagent: Dissolve o-phthalaldehyde in methanol and add 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[5]

    • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride reference standard in diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-150 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in diluent to a target concentration within the working range.

  • Automated Pre-Column Derivatization:

    • An autosampler is programmed to mix a defined volume of the standard or sample solution with the OPA reagent in the borate buffer.[8]

    • A short reaction time (e.g., 2 minutes) at ambient temperature is allowed before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 338 nm.

    • Gradient Elution: A suitable gradient program is developed to ensure the separation of the derivatized analyte from any potential interferences.

cluster_1 HPLC-UV with OPA Derivatization Workflow Sample_Prep Sample/Standard Preparation OPA_Deriv Automated OPA Derivatization Sample_Prep->OPA_Deriv HPLC_Sep HPLC Separation (C18 Column) OPA_Deriv->HPLC_Sep UV_Detect UV Detection (338 nm) HPLC_Sep->UV_Detect Data_Analysis Data Analysis UV_Detect->Data_Analysis

Caption: Workflow for HPLC-UV analysis with pre-column OPA derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is suitable for volatile and thermally stable compounds. To make 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride amenable to GC analysis, a derivatization step is required to increase its volatility by converting the polar -NH2 and -OH groups to less polar silyl ethers and amines.[10] Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[9][10]

Experimental Protocol: GC-MS with Silylation

  • Reagent Preparation:

    • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Acetonitrile (anhydrous).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride reference standard in the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

    • Sample Solution: Prepare the sample in the solvent to a target concentration.

  • Derivatization:

    • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

    • Add the silylating reagent and solvent.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A suitable temperature gradient is used to separate the derivatized analyte.

    • MS Ionization: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

cluster_2 GC-MS with Silylation Workflow Sample_Prep Sample/Standard Preparation Silylation Silylation (BSTFA) Sample_Prep->Silylation GC_Sep GC Separation (DB-5ms Column) Silylation->GC_Sep MS_Detect MS Detection (EI, SIM) GC_Sep->MS_Detect Data_Analysis Data Analysis MS_Detect->Data_Analysis

Caption: Workflow for GC-MS analysis with silylation derivatization.

Validation Parameters: A Head-to-Head Comparison

The following tables summarize the validation parameters and typical acceptance criteria for both the proposed HPLC-UV and GC-MS methods, in accordance with ICH guidelines.[3][11][12] The presented data is illustrative and serves to compare the expected performance of the two techniques.

Table 1: Specificity and Linearity

ParameterHPLC-UV with OPA DerivatizationGC-MS with SilylationICH Acceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte.No interfering peaks at the retention time and m/z of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[13]
Linearity (Range: 50-150% of target concentration) Correlation coefficient (r²) ≥ 0.999Correlation coefficient (r²) ≥ 0.998r² ≥ 0.995[11]
y-intercept < 2% of the response at 100% concentration< 5% of the response at 100% concentrationShould not be significantly different from zero.

Table 2: Accuracy and Precision

ParameterHPLC-UV with OPA DerivatizationGC-MS with SilylationICH Acceptance Criteria
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%Recovery should be within 98-102% for drug substance and finished product assay.[3][11]
Precision (Repeatability, %RSD) ≤ 1.0%≤ 2.0%RSD ≤ 2% for drug substance and finished product assay.[3][11]
Intermediate Precision (%RSD) ≤ 2.0%≤ 3.0%RSD should be appropriate for the intended use of the method.[14]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UV with OPA DerivatizationGC-MS with SilylationICH Acceptance Criteria
LOD (Signal-to-Noise Ratio) 3:13:1Typically 3:1.[1]
LOQ (Signal-to-Noise Ratio) 10:110:1Typically 10:1.[1]
Precision at LOQ (%RSD) ≤ 10%≤ 15%RSD at LOQ should be appropriate for the intended purpose.

Table 4: Robustness

ParameterHPLC-UV with OPA DerivatizationGC-MS with SilylationICH Acceptance Criteria
Variations pH of mobile phase, column temperature, mobile phase composition.GC oven temperature program, injector temperature, flow rate.The method should remain unaffected by small, but deliberate variations in method parameters.[11]
Effect on Results (%RSD) ≤ 2.0%≤ 5.0%The results should remain within the acceptance criteria for accuracy and precision.

Conclusion: Selecting the Optimal Method

Both the HPLC-UV with pre-column OPA derivatization and GC-MS with silylation are capable of providing accurate and reliable quantitative data for 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride.

  • HPLC-UV is often preferred in quality control environments due to its robustness, ease of automation, and lower instrumentation cost compared to GC-MS. The automated pre-column derivatization minimizes analyst-to-analyst variability.[8]

  • GC-MS offers superior specificity due to the combination of chromatographic retention time and mass spectral data. This makes it an excellent choice for impurity profiling and identification, as well as for methods requiring very low detection limits.

The final selection of the analytical method will depend on the specific application, the available instrumentation, and the regulatory requirements. A thorough understanding of the principles of method validation, as outlined in this guide, is paramount to ensuring the generation of high-quality, defensible analytical data in the development of pharmaceutical products.

References

  • Soma, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(1), 76. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. Available at: [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 538-549. Available at: [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • LabRulez LCMS. (n.d.). Improved OPA /FMOC Derivatized Amino Acid Methods using Many Column Configurations for a Range of Speed and Resolution Options. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Lee, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 16(8), 1013. Available at: [Link]

  • Mousa, M. A. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. Available at: [Link]

  • Hussain, S. M. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 538-549. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

Operational Safety and Handling Guide: 3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride Introduction In modern drug development, 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride serves as a critical chiral building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-Amino-2-hydroxy-4-phenylbutanamide Hydrochloride

Introduction

In modern drug development, 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride serves as a critical chiral building block, particularly in the synthesis of small-molecule calpain modulators and complex peptide isosteres . While its reactivity is highly valued in medicinal chemistry, the exact physicochemical properties that make it a potent intermediate also demand rigorous operational controls. As an amine hydrochloride salt, it presents specific occupational hazards, including skin and eye irritation, as well as specific target organ toxicity (STOT SE 3) upon single exposure .

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step procedural framework. By understanding the mechanistic causality behind its hazards, laboratories can implement robust safety and disposal protocols that protect personnel while maintaining absolute experimental integrity.

Hazard Profile and Mechanistic Causality

Effective safety protocols are built on an understanding of chemical causality rather than rote compliance. Table 1 summarizes the hazard data for this compound and explains the physical mechanisms driving these risks.

Table 1: Hazard Causality and Regulatory Classification

Hazard ClassGHS CodeMechanistic CausalityOperational Implication
Skin Irritation (Cat 2) H315The hydrochloride salt dissociates in skin moisture (sweat), creating localized acidic micro-environments that disrupt the stratum corneum.Requires impermeable barrier protection (Nitrile or Neoprene gloves).
Eye Irritation (Cat 2A) H319Direct contact with ocular fluid causes a rapid pH shift and severe osmotic stress on the cornea.Mandates tight-fitting safety goggles; face shields are required for bulk transfers.
STOT SE 3 (CNS/Respiratory) H336Inhalation of fine crystalline dust leads to rapid systemic absorption via alveolar capillary beds, causing dizziness or respiratory tract irritation.Strict containment is required (Fume hood or localized exhaust ventilation).

Scale-Dependent PPE Matrix

Personal Protective Equipment (PPE) must be dynamically scaled based on the quantity of material handled. Over-gloving for a 10 mg analytical standard reduces dexterity and increases spill risk, while under-protecting during a 50 g preparative transfer exposes the operator to systemic risks.

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 1 g)Preparative/Pilot Scale (> 10 g)
Hand Protection Single-layer Nitrile (min 4 mil thickness).Double-gloved Nitrile (inner 4 mil, outer 8 mil extended cuff).
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Unvented Safety Goggles + Full Face Shield.
Body Standard flame-resistant lab coat.Tyvek® sleeves or full impermeable apron over lab coat.
Respiratory None required if handled inside a certified fume hood.N95/P100 particulate respirator if handled outside containment.

Self-Validating Operational Workflow: Weighing and Transfer

To ensure absolute safety, every operational protocol must be a self-validating system—meaning the operator must actively confirm the success of a safety measure before proceeding to the next step.

Objective: Safe transfer of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride powder for a coupling reaction.

  • Step 1: Engineering Control Validation

    • Action: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture fine crystalline dust. Velocities above 120 fpm create turbulent aerodynamic eddies that can aerosolize the powder and blow it out of the containment zone.

  • Step 2: Static Elimination

    • Action: Pass the weighing spatula and anti-static weigh boat through a static-eliminating ionizer.

    • Causality: Hydrochloride salts are highly susceptible to triboelectric charging. Unmitigated static buildup causes the powder to violently repel from surfaces, leading to immediate aerosolization and contamination.

  • Step 3: Enclosed Transfer

    • Action: Inside the validated fume hood, tare a sealable receiving flask. Open the reagent bottle and transfer the solid using smooth, deliberate motions.

    • Validation: Cap the receiving flask securely before removing it from the fume hood environment to ensure zero exposure during transit.

  • Step 4: Decontamination

    • Action: Wipe down the balance pan and spatula with a 70% Isopropanol / 30% Water solution.

    • Causality: The aqueous fraction dissolves the residual hydrochloride salt, while the isopropanol lowers the surface tension and ensures rapid evaporation without leaving a residue.

Emergency Spill Response and Disposal Plan

A rapid, structured response is critical for mitigating unexpected releases.

Immediate Action for Solid Spills (< 50 g):

  • Isolate & Suppress: Evacuate the immediate 3-meter radius. Do NOT sweep the dry powder. Gently mist the spill with water or cover it with wet paper towels. Causality: Dry sweeping generates a massive particulate plume, exacerbating the H336 inhalation hazard.

  • Collect: Use a non-sparking plastic scoop to transfer the wet slurry into a compatible hazardous waste container.

  • Neutralize & Validate: Wash the spill area with a 5% (w/v) sodium bicarbonate solution to neutralize residual acidic hydrochloride salts. Validation: Test the surface with pH indicator paper to confirm a neutral pH (7.0) before executing the final water wipe-down.

Logistical Disposal Plan:

  • Solid Waste: Collect all contaminated consumables (gloves, paper towels, weigh boats) in a sealed, labeled High-Density Polyethylene (HDPE) container. Manifest as "Halogenated Organic Solid Waste" due to the chloride counterion.

  • Aqueous Waste: Segregate any aqueous washes containing the dissolved salt. Adjust the pH to 6–8 using dilute NaOH before transferring to the Environmental Health and Safety (EHS) department, preventing incompatible reactions with acidic waste streams.

Process Visualization

The following diagram maps the logical relationship between storage, protective measures, operational execution, and disposal.

G Storage Chemical Storage (Cool, Dry, Sealed) PPE Don Scale-Appropriate PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Initiate Protocol Ventilation Engineering Controls (Fume Hood > 80 fpm) PPE->Ventilation Verify Safety Systems Handling Weighing & Transfer (Anti-static tools) Ventilation->Handling Safe Environment Confirmed Reaction Synthesis Workflow (e.g., Calpain Inhibitor Prep) Handling->Reaction Closed System Transfer Spill Spill Scenario (Dust Suppression) Handling->Spill Accidental Release Disposal Waste Segregation (Halogenated Organic Waste) Reaction->Disposal Post-Reaction Cleanup Spill->Disposal Wet Collection Method

Workflow for handling 3-Amino-2-hydroxy-4-phenylbutanamide HCl, from storage to disposal.

References

  • Title: WO2018064119A1 - Calpain modulators and therapeutic uses thereof.
  • Title: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride — Chemical Substance Information. Source: NextSDS. URL: [Link]

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